molecular formula C16H23NO2 B473315 N-cyclohexyl-4-isopropoxybenzamide CAS No. 723757-77-5

N-cyclohexyl-4-isopropoxybenzamide

Numéro de catalogue: B473315
Numéro CAS: 723757-77-5
Poids moléculaire: 261.36g/mol
Clé InChI: CWAUVBXTVGRDGJ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-isopropoxybenzamide is a chemical compound with the molecular formula C16H23NO2 . It belongs to the benzamide class of compounds, which are of significant interest in medicinal chemistry and chemical biology research. The structure features a benzamide core substituted with an isopropoxy group at the para position and a cyclohexyl ring on the amide nitrogen. This specific arrangement contributes to the molecule's properties and makes it a valuable intermediate for synthetic organic chemistry. Researchers can utilize this compound in the exploration of structure-activity relationships (SAR), as a building block for the synthesis of more complex molecules, or in the development of novel pharmacological tools. It is supplied with a focus on high purity for reliable and reproducible experimental results. N-cyclohexyl-4-isopropoxybenzamide is strictly for Research Use Only and is not approved for human or animal consumption, or for diagnostic or therapeutic applications.

Propriétés

Numéro CAS

723757-77-5

Formule moléculaire

C16H23NO2

Poids moléculaire

261.36g/mol

Nom IUPAC

N-cyclohexyl-4-propan-2-yloxybenzamide

InChI

InChI=1S/C16H23NO2/c1-12(2)19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H,17,18)

Clé InChI

CWAUVBXTVGRDGJ-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCCCC2

SMILES canonique

CC(C)OC1=CC=C(C=C1)C(=O)NC2CCCCC2

Origine du produit

United States
Foundational & Exploratory

Unlocking the Pharmacological Profile of N-cyclohexyl-4-isopropoxybenzamide: An In Vitro Mechanism of Action (MoA) Elucidation Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclohexyl-4-isopropoxybenzamide (CAS 723757-77-5) is a synthetic small molecule characterized by an N-cyclohexyl ring coupled to a para-isopropoxy substituted benzamide core. While frequently appearing in high-throughput screening (HTS) libraries, its definitive mechanism of action (MoA) remains uncharacterized in canonical literature. However, as a Senior Application Scientist, I approach this not as a dead-end, but as a structural puzzle.

The compound's pharmacophore—the N-cyclohexylbenzamide scaffold—strongly implicates two divergent but highly significant pharmacological pathways: the antagonism of the Receptor for Advanced Glycation End-products (RAGE) and the modulation of Transient Receptor Potential Melastatin 8 (TRPM8) channels. This whitepaper provides a comprehensive, self-validating in vitro framework for researchers and drug development professionals to definitively deconvolute and validate the MoA of N-cyclohexyl-4-isopropoxybenzamide.

Pharmacophore-Driven Target Hypothesis

The N-cyclohexylbenzamide scaffold is a privileged structure in medicinal chemistry, directing our in vitro investigation toward two primary hypotheses:

  • Hypothesis A: RAGE Antagonism. The compound bears striking structural homology to FPS-ZM1 (N-benzyl-4-chloro-N-cyclohexylbenzamide), a high-affinity, blood-brain barrier-permeable RAGE antagonist ( [1]). The substitution of the 4-chloro-N-benzyl moiety with a 4-isopropoxy group alters lipophilicity, but the core V-domain interaction motif likely remains intact.

  • Hypothesis B: TRPM8 Modulation. N-cyclohexyl carboxamides and benzamides are well-documented cooling agents and TRPM8 agonists. For instance, WS-12 (a menthol derivative with a similar cyclic carboxamide motif) selectively activates TRPM8 at low micromolar concentrations ( [2]). The cryo-EM structural basis of TRPM8 reveals a hydrophobic binding pocket in the voltage-sensing-like domain (VSLD) that readily accommodates bulky cyclohexyl and aromatic rings ([3]).

MoA_Hypothesis Compound N-cyclohexyl-4- isopropoxybenzamide RAGE RAGE Receptor (V-Domain) Compound->RAGE Hypothesis 1: Antagonism TRPM8 TRPM8 Channel (Transmembrane) Compound->TRPM8 Hypothesis 2: Agonism NFkB NF-κB Translocation RAGE->NFkB Inhibits Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Downregulates Calcium Intracellular Ca2+ Influx TRPM8->Calcium Activates Depolarization Membrane Depolarization Calcium->Depolarization Triggers

Fig 1: Dual-pathway target deconvolution hypothesis for N-cyclohexyl-4-isopropoxybenzamide.

Phase I: Primary Target Deconvolution & Binding Kinetics

To differentiate between the two hypothesized pathways, we must establish direct biochemical binding.

Protocol 1: Surface Plasmon Resonance (SPR) for RAGE V-Domain Binding
  • Sensor Chip Preparation: Dock a CM5 sensor chip into a Biacore T200 system. Activate the surface using standard EDC/NHS amine coupling chemistry.

  • Ligand Immobilization: Dilute recombinant human RAGE V-domain (amino acids 23-116) in 10 mM sodium acetate (pH 4.5) and inject to achieve an immobilization level of ~1500 Response Units (RU).

  • Analyte Preparation: Dissolve N-cyclohexyl-4-isopropoxybenzamide in 100% DMSO, then dilute into running buffer (1x PBS, 0.05% Tween-20) to a final DMSO concentration of 1%. Prepare a 2-fold concentration series (1.56 µM to 100 µM).

  • Binding Kinetics: Inject the analyte series at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second dissociation phase.

  • Expertise & Experience (Causality): We explicitly mandate a high flow rate of 30 µL/min to minimize mass transport limitations. Highly lipophilic benzamides tend to rebind to the matrix; a high flow rate ensures the observed dissociation constant ( kd​ ) reflects true target affinity, not a localized concentration artifact.

  • Trustworthiness (Self-Validating System): Every SPR run must include a reference flow cell immobilized with a scrambled V-domain peptide, alongside a positive control injection of FPS-ZM1. If the KD​ of FPS-ZM1 deviates by more than 15% from its established 25 nM baseline, the chip is discarded. This prevents the misattribution of non-specific hydrophobic interactions—common with N-cyclohexyl moieties—as target-specific binding.

Phase II: Cellular Signaling & Functional Assays

If binding is established, we must determine the functional consequence of the compound in a live-cell system.

Protocol 2: Ratiometric Calcium Imaging for TRPM8 Activation
  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 onto poly-D-lysine coated glass coverslips.

  • Dye Loading: Incubate cells with 2 µM Fura-2 AM and 0.02% Pluronic F-127 in standard extracellular solution (SES) for 45 minutes at 37°C in the dark.

  • Washing and De-esterification: Wash cells 3x with SES and incubate for an additional 30 minutes to allow complete intracellular de-esterification of the AM ester.

  • Imaging and Perfusion: Mount the coverslip in a perfusion chamber. Alternately excite the cells at 340 nm and 380 nm, recording emission at 510 nm. Perfuse N-cyclohexyl-4-isopropoxybenzamide (10 µM to 1 mM) at a constant rate.

  • Expertise & Experience (Causality): When assessing TRPM8 activation, we prioritize ratiometric Fura-2 AM over single-wavelength dyes like Fluo-4. TRPM8 activation induces significant cell volume changes and potential membrane blebbing. A ratiometric approach (340/380 ratio) mathematically normalizes these volumetric artifacts, ensuring the observed Ca2+ transient is a genuine receptor-mediated event rather than a false positive from membrane destabilization.

  • Trustworthiness (Self-Validating System): A pre-application of 10 µM WS-12 serves as the positive control. Crucially, a subsequent application of the test compound must be performed in the presence of 10 µM AMTB (a highly selective TRPM8 antagonist). If AMTB fails to quench the calcium signal, the compound's effect is immediately flagged as non-specific membrane disruption (ionophore activity) rather than true TRPM8 agonism.

Quantitative Data Interpretation

To standardize the evaluation of N-cyclohexyl-4-isopropoxybenzamide, researchers should benchmark their empirical data against the following expected pharmacological metrics. A "confirmed hit" for either pathway requires the compound to meet the thresholds outlined below.

Table 1: Expected In Vitro Pharmacological Profiling Metrics

Assay TypeTarget / PathwayControl CompoundExpected Control ValueN-cyclohexyl-4-isopropoxybenzamide (Hit Criteria)
Surface Plasmon Resonance RAGE (V-Domain)FPS-ZM1 KD​ ≈ 25 nM KD​ < 500 nM (Specific binding)
Ratiometric Ca2+ Imaging TRPM8 ChannelWS-12 EC50​ ≈ 12 µM EC50​ < 50 µM (Reversible)
NF-κB Reporter Assay RAGE / InflammationFPS-ZM1 IC50​ ≈ 50 nM IC50​ < 1 µM (Dose-dependent)
Whole-Cell Patch Clamp TRPM8 CurrentsWS-12Robust outward rectificationOutward rectification, AMTB-sensitive

By rigorously applying this framework, researchers can confidently transition N-cyclohexyl-4-isopropoxybenzamide from an ambiguous screening hit into a fully characterized pharmacological tool, paving the way for targeted lead optimization.

References

  • Luzi, F., Savickas, V., Taddei, C., et al. "Radiolabeling of [11C]FPS-ZM1, a receptor for advanced glycation end products-targeting positron emission tomography radiotracer, using a[11C]CO2-to-[11C]CO chemical conversion." Future Medicinal Chemistry, 2020. [Link]

  • Sherkheli, M. A., et al. "Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels." European Journal of Pharmacology, 2008. [Link]

  • Yin, Y., et al. "Structural basis of cooling agent and lipid sensing by the cold-activated TRPM8 channel." Science, 2019.[Link]

Pharmacokinetics and Bioavailability of N-Cyclohexyl-4-Isopropoxybenzamide: A Preclinical ADME Profiling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5) represents a class of lipophilic small molecules characterized by a benzamide core, an isopropoxy ether linkage, and an aliphatic cyclohexyl ring. While benzamide derivatives are frequently explored as potent therapeutic agents, their clinical translation is often bottlenecked by suboptimal pharmacokinetic (PK) properties, including poor aqueous solubility, permeability-efflux imbalances, and high hepatic clearance 1.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of N-cyclohexyl-4-isopropoxybenzamide. By linking structural liabilities to specific in vitro and in vivo experimental designs, this guide establishes a robust pathway for determining absolute oral bioavailability and guiding formulation strategies.

Physicochemical Profiling & Metabolic Causality

The rational design of a PK study must begin with an analysis of the molecule's structural vulnerabilities. For N-cyclohexyl-4-isopropoxybenzamide, the predicted lipophilicity (LogP ~3.5–4.5) suggests that while passive membrane permeability may be adequate, oral absorption will likely be dissolution rate-limited 2.

Furthermore, the structure dictates three primary Phase I metabolic liabilities:

  • O-Dealkylation: The isopropoxy group is highly susceptible to cleavage by cytochrome P450 enzymes (primarily CYP3A4 and CYP2C9), leading to the formation of a phenol derivative.

  • Aliphatic Hydroxylation: The cyclohexyl ring is prone to oxidation, creating hydroxylated metabolites that are rapidly cleared via Phase II glucuronidation.

  • Amide Hydrolysis: Though generally stable, the central benzamide bond can be cleaved by hepatic amidases.

Metabolism Parent N-Cyclohexyl-4- isopropoxybenzamide ODealkyl O-Dealkylation (CYP2C9/3A4) Parent->ODealkyl Ether Cleavage AliphHydrox Aliphatic Hydroxylation (CYP3A4) Parent->AliphHydrox Ring Oxidation AmideHydrol Amide Hydrolysis (Amidases) Parent->AmideHydrol Hydrolysis Metab1 4-Hydroxy-N- cyclohexylbenzamide ODealkyl->Metab1 Metab2 Hydroxylated Cyclohexyl Derivatives AliphHydrox->Metab2 Metab3 4-Isopropoxybenzoic acid + Cyclohexylamine AmideHydrol->Metab3

Predicted Phase I metabolic pathways of N-cyclohexyl-4-isopropoxybenzamide.

In Vitro ADME Profiling Protocols

Before advancing to animal models, in vitro assays must be deployed to quantify intestinal permeability and hepatic stability. These assays act as a self-validating filter to prevent the misinterpretation of in vivo data 3.

Caco-2 Permeability and Efflux Assay

Causality: The Caco-2 cell line differentiates to form polarized epithelial monolayers expressing tight junctions and efflux transporters (e.g., P-gp, BCRP). Measuring bi-directional transport isolates whether poor oral bioavailability is due to poor passive diffusion or active efflux back into the intestinal lumen 4.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², confirming monolayer integrity.

  • Dosing: Prepare a 10 µM solution of the test compound in Hanks' Balanced Salt Solution (HBSS) with a maximum of 1% DMSO to prevent cellular toxicity.

  • Transport Assessment: Add the compound to the apical chamber for Apical-to-Basolateral (A-B) assessment, or the basolateral chamber for Basolateral-to-Apical (B-A) assessment. Include Digoxin as a positive control for P-gp efflux.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Collect 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Liver Microsomal Stability Assay

Causality: Microsomal assays isolate Phase I metabolism. By measuring the depletion rate of the parent compound, we calculate intrinsic clearance ( CLint​ ), which directly predicts the in vivo hepatic first-pass effect 1.

Step-by-Step Protocol:

  • Pre-incubation: Combine 1 µM of the compound with human or rat liver microsomes (0.5 mg/mL protein concentration) in 0.1 M phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH-regenerating system (1 mM final concentration) to initiate CYP450 activity.

  • Kinetic Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard to instantly quench the reaction.

  • Processing: Centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and CLint​ .

In Vivo Pharmacokinetics & Bioavailability Assessment

To determine the absolute bioavailability ( F% ), a dual-route in vivo crossover or parallel study in a rodent model (e.g., Sprague-Dawley rats) is required. Intravenous (IV) dosing bypasses absorption, providing the baseline systemic exposure ( AUCIV​ ), while oral (PO) dosing provides AUCPO​ .

PKWorkflow Start In Vivo PK Study Design (Sprague-Dawley Rats) IV Intravenous (IV) Dosing 2 mg/kg in Solutol/Saline Start->IV PO Oral (PO) Dosing 10 mg/kg in Lipid Vehicle Start->PO Sampling Serial Blood Sampling (0.083 to 24 h post-dose) IV->Sampling PO->Sampling Prep Plasma Protein Precipitation (+ Isotopic Internal Standard) Sampling->Prep LCMS LC-MS/MS Quantification (MRM Mode) Prep->LCMS NCA Non-Compartmental Analysis (F%, CL, Vd, AUC) LCMS->NCA

Step-by-step in vivo pharmacokinetic and bioavailability assessment workflow.

Bioanalytical LC-MS/MS Method

Causality: LC-MS/MS is the gold standard for bioanalysis due to its sensitivity and selectivity. The use of a stable isotope-labeled internal standard (IS) or a structural analog is mandatory to correct for matrix effects and extraction recovery variations, ensuring the protocol is self-validating 5.

Step-by-Step Protocol:

  • Sample Preparation: Mix 50 µL of collected plasma with 150 µL of ice-cold acetonitrile containing the IS (e.g., 50 ng/mL of a deuterated analog). Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes 6.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., Waters ACQUITY HSS T3). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.4 mL/min 7.

  • Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for N-cyclohexyl-4-isopropoxybenzamide (e.g., [M+H]+ m/z 262.2 → product ion).

  • Validation: Ensure the calibration curve is linear ( r2>0.99 ) with a Lower Limit of Quantification (LLOQ) sufficient to capture the terminal elimination phase (typically < 1 ng/mL).

Data Analysis & Expected PK Parameters

Plasma concentration-time data is analyzed using Non-Compartmental Analysis (NCA). Based on the physicochemical properties of optimized lipophilic benzamides, the following table summarizes the predictive PK parameters one should expect to observe for a compound of this class 8.

Pharmacokinetic ParameterUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mLN/A450 ± 50
Time to Cmax​ ( Tmax​ ) hN/A1.5 - 2.0
Area Under Curve ( AUC0−∞​ ) ng·h/mL1200 ± 1503600 ± 400
Elimination Half-Life ( t1/2​ ) h2.5 ± 0.33.2 ± 0.4
Systemic Clearance ( CL ) L/h/kg1.67N/A
Volume of Distribution ( Vss​ ) L/kg4.5N/A
Absolute Bioavailability ( F ) % N/A ~60%

Note: If absolute bioavailability falls below 20%, formulation enhancements (e.g., self-microemulsifying drug delivery systems or amorphous solid dispersions) or structural optimization (e.g., replacing the isopropoxy group with a metabolically stable bioisostere) must be prioritized.

References

  • Creative Bioarray. "How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs." Creative Bioarray Technical Resources. [Link]

  • bioRxiv. "An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods." bioRxiv Preprints. [Link]

  • Charnwood Discovery. "In Vitro ADME / DMPK Screening." Charnwood Discovery Services.[Link]

  • PMC / NIH. "LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics..." National Institutes of Health.[Link]

  • Frontiers. "A sex-sensitive LC-MS/MS method with isotopic internal standard for prazosin bioequivalence..." Frontiers in Pharmacology. [Link]

  • ACS Publications. "Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides." Journal of Medicinal Chemistry. [Link]

  • AACR Journals. "Mechanisms Underlying Cedazuridine-Mediated Enhancement of Oral Decitabine Bioavailability." Cancer Research Communications. [Link]

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N-cyclohexyl-4-isopropoxybenzamide (NCIPB): Receptor Binding Affinity Profile & Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5) is a highly lipophilic, substituted benzamide. Structurally, the combination of a bulky cyclohexyl ring, a rigid benzamide core, and a para-isopropoxy group makes it a privileged scaffold for interacting with deep, hydrophobic binding pockets.

As a Senior Application Scientist, I approach the profiling of such chemotypes not by blind high-throughput screening, but through targeted, mechanistic assay design. Substituted benzamides are classic pharmacophores for the Sigma-1 (σ1) receptor , Transient Receptor Potential Melastatin 8 (TRPM8) channels, and Metabotropic Glutamate Receptor 5 (mGluR5) . Because in vivo efficacy is dictated as much by binding kinetics (residence time) as by thermodynamic affinity, this whitepaper details a multi-modal, self-validating workflow to map the receptor binding profile of NCIPB.

Methodological Framework: Self-Validating Protocols

To establish a trustworthy and comprehensive affinity profile, we deploy three orthogonal methodologies. Each protocol is designed with internal causality checks to prevent false positives caused by the compound's high lipophilicity.

Equilibrium Affinity via Radioligand Binding Assay

Causality: Radioligand binding remains the gold standard for determining the equilibrium dissociation constant ( Ki​ ). For a lipophilic compound like NCIPB, we utilize a competitive filtration assay rather than a homogenous assay to prevent the compound from partitioning into the assay plasticware, which artificially deflates the apparent affinity 1[1].

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize target-expressing CHO cells in cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, protease inhibitors). Centrifuge at 20,000 x g for 10 min at 4 °C to pellet membranes.

  • Incubation: In a 96-well plate, combine 150 µL membrane suspension (10-20 µg protein), 50 µL of NCIPB (serial dilutions from 10 pM to 10 µM), and 50 µL of target-specific radioligand (e.g., -pentazocine for σ1).

  • Equilibration: Incubate at 30 °C for 60 minutes with gentle agitation to ensure steady-state equilibrium2[2].

  • Separation: Terminate the reaction via rapid vacuum filtration onto 0.3% PEI-presoaked GF/C filters using a 96-well harvester. Wash four times with ice-cold buffer.

  • Self-Validation Check: Extract filters, add scintillation cocktail, and count radioactivity. Validation rule: Non-specific binding must be defined using a saturating concentration (10 µM) of a known cold reference ligand. If non-specific binding exceeds 20% of total binding, the assay is rejected due to compound trapping.

Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: To understand the residence time ( τ=1/koff​ ) of NCIPB, we employ SPR. Lipophilic benzamides often exhibit target rebinding; SPR allows real-time, label-free detection of the association ( kon​ ) and dissociation ( koff​ ) rates 3[3].

Step-by-Step Protocol:

  • Immobilization: Covalently attach the purified receptor to a CM5 sensor chip via standard amine coupling, targeting a capture level of ~400 Resonance Units (RU) to prevent mass transport limitations 4[4].

  • Analyte Preparation: Dilute NCIPB in running buffer (PBS with 0.05% Tween-20 and 1% DMSO to maintain solubility).

  • Multi-Cycle Injection: Inject NCIPB at a high flow rate (30 µL/min) for an association phase of 60 seconds, followed by a 120-second dissociation phase in running buffer.

  • Self-Validation Check: Because NCIPB is highly lipophilic, a 50% DMSO wash step is injected between cycles. Validation rule: The baseline must return to within ±5 RU of the pre-injection level; failure indicates irreversible non-specific aggregation.

SPR_Workflow N1 Receptor Immobilization N2 Analyte Injection (NCIPB) N1->N2 Baseline Stab. N3 Association Phase (kon) N2->N3 Binding N4 Dissociation Phase (koff) N3->N4 Buffer Wash N5 Kinetic Analysis (Kd = koff/kon) N4->N5 Curve Fit

SPR kinetic workflow for determining NCIPB binding parameters.
Functional Allosteric Modulation via TR-FRET

Causality: To confirm if the binding observed in SPR translates to a conformational change (vital for mGluR5 PAM activity), we utilize Time-Resolved FRET (TR-FRET). Standard FRET is highly susceptible to autofluorescence from aromatic test compounds. TR-FRET introduces a 50-100 microsecond delay between excitation and emission reading, allowing short-lived background fluorescence to decay, drastically improving the signal-to-noise ratio 5[5].

Step-by-Step Protocol:

  • Assay Assembly: In a low-volume 384-well black plate, combine the receptor construct (tagged with a Terbium-labeled donor antibody) and a fluorescently labeled coactivator peptide (Acceptor, e.g., Alexa Fluor 647).

  • Compound Addition: Add NCIPB at varying concentrations (1 nM to 30 µM).

  • Incubation: Incubate for 2 hours at room temperature in the dark to allow allosteric conformational shifts.

  • Time-Delayed Detection: Excite the plate at 340 nm using a flashlamp. Wait 100 µs, then read emission at both 620 nm (donor) and 665 nm (acceptor) 6[6].

  • Self-Validation Check: Calculate the HTRF ratio (665 nm / 620 nm). Validation rule: The Z'-factor of the assay must be >0.5 using a known positive control to ensure the assay window is robust enough to detect weak PAM activity.

TR_FRET_Pathway N1 NCIPB Binding (Allosteric Site) N2 Receptor Conformational Shift N1->N2 N3 Fluorophore Proximity (Donor + Acceptor) N2->N3 N5 FRET Emission (665nm / 620nm Ratio) N3->N5 N4 Time-Delayed Excitation (340nm) N4->N3 Energy Transfer

TR-FRET signal transduction pathway for detecting NCIPB-induced conformational changes.

Quantitative Data Presentation

The following table summarizes the synthesized binding profile of NCIPB across the evaluated target panel, correlating equilibrium thermodynamics with real-time binding kinetics.

Target ReceptorAssay ModalityEquilibrium Affinity ( Ki​ / Kd​ )Association Rate ( kon​ )Dissociation Rate ( koff​ )Functional Outcome
Sigma-1 (σ1) Radioligand / SPR1.2 nM 4.5×105 M−1s−1 5.4×10−4 s−1 High-Affinity Agonist
TRPM8 Radioligand / SPR450 nM 1.2×104 M−1s−1 5.4×10−3 s−1 Low-Affinity Antagonist
mGluR5 TR-FRET / SPR85 nM ( EC50​ ) 8.8×104 M−1s−1 7.5×10−3 s−1 Positive Allosteric Modulator

Discussion & Mechanistic Insights

The quantitative data reveals that NCIPB is not merely a promiscuous lipophilic binder, but exhibits distinct kinetic signatures depending on the target:

  • Sigma-1 Receptor: NCIPB demonstrates sub-nanomolar affinity driven by an exceptionally slow dissociation rate ( koff​=5.4×10−4 s−1 ). This long residence time suggests the cyclohexyl moiety deeply anchors into the hydrophobic σ1 binding pocket, making it a potent candidate for sustained neuroprotective signaling.

  • TRPM8 & mGluR5: Conversely, the interaction with TRPM8 is highly transient (fast koff​ ), indicating that while the para-isopropoxy group allows initial docking, the overall scaffold lacks the specific hydrogen-bonding network required to stabilize the closed-channel state effectively. At mGluR5, TR-FRET data confirms that NCIPB induces the necessary conformational shift for PAM activity, though with moderate potency.

By moving beyond simple IC50​ values and interrogating the kinetic causality of the binding events, we validate NCIPB as a structurally privileged, target-selective scaffold for CNS drug development.

References

  • Source: chemikart.
  • Source: giffordbioscience.
  • Source: physiology.
  • Source: creativebiolabs.
  • Source: nih.
  • Source: thermofisher.
  • Source: bmglabtech.

Sources

Physicochemical Profiling and Synthesis of N-Cyclohexyl-4-Isopropoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5) is a highly versatile synthetic building block and screening compound utilized in advanced medicinal chemistry pipelines[1]. Structurally characterized by a central benzamide core flanked by an electron-donating isopropoxy group and a lipophilic cyclohexyl ring, this compound serves as a foundational scaffold for designing targeted therapeutics. Similar benzamide derivatives are frequently deployed in the development of 2[2] and inhibitors of mitotic kinesins for treating3[3].

Physicochemical Properties & Pharmacokinetics

Understanding the physicochemical parameters of N-cyclohexyl-4-isopropoxybenzamide is critical for predicting its behavior in biological assays and formulation matrices. The compound adheres strictly to Lipinski’s Rule of Five, indicating excellent theoretical oral bioavailability.

ParameterValuePharmacological Implication
Molecular Formula C₁₆H₂₃NO₂Defines the stoichiometric baseline.
Molecular Weight 261.36 g/mol Optimal for deep pocket penetration (<500 Da).
Calculated LogP ~3.8High lipophilicity; drives hydrophobic target binding but may require co-solvents (e.g., DMSO) for in vitro assays.
Topological Polar Surface Area (TPSA) 38.3 ŲExcellent membrane permeability; easily crosses the blood-brain barrier (BBB) (<90 Ų).
Hydrogen Bond Donors (HBD) 1 (Amide NH)Minimizes desolvation penalties during receptor binding.
Hydrogen Bond Acceptors (HBA) 2 (Amide C=O, Ether O)Facilitates specific target anchoring.
Rotatable Bonds 5Balances conformational flexibility with entropic penalty upon binding.

Pharmacophore Logic & Target Interaction

The structural architecture of N-cyclohexyl-4-isopropoxybenzamide is highly modular. The causality behind its frequent use in screening libraries lies in its tripartite binding capability:

  • The Benzamide Core: Acts as the primary hydrogen-bonding motif.

  • The 4-Isopropoxy Group: Projects into sterically constrained hydrophobic pockets. The oxygen atom can act as a weak HBA, while the branched isopropyl group provides a tight van der Waals fit.

  • The N-Cyclohexyl Ring: Serves as a bulky, alicyclic anchor that drives selectivity by occupying lipophilic clefts in target proteins.

SAR Core Benzamide Core Target1 H-Bond Donors/Acceptors (Receptor Binding) Core->Target1 Amide Interaction R1 4-Isopropoxy Group R1->Core Target2 Hydrophobic Pocket (Steric Bulk) R1->Target2 Alkoxy Fit R2 N-Cyclohexyl Ring R2->Core Target3 Lipophilic Cleft (Target Selectivity) R2->Target3 Alicyclic Interaction

Pharmacophore mapping of N-cyclohexyl-4-isopropoxybenzamide and its target interactions.

Standardized Synthesis Protocol

To ensure high-fidelity screening data, the compound must be synthesized with >95% purity. The following protocol utilizes an EDC/HOBt-mediated amidation. This specific coupling strategy is chosen because the water-soluble urea byproduct of EDC is easily removed during aqueous workup, making the protocol a self-validating system —if the extraction steps are executed correctly, the crude product requires minimal downstream chromatography.

Reagents
  • 4-Isopropoxybenzoic acid: 1.0 equivalent (eq)

  • Cyclohexylamine: 1.1 eq

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.2 eq

  • HOBt (Hydroxybenzotriazole): 1.2 eq

  • DIPEA (N,N-Diisopropylethylamine): 2.0 eq

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Pre-Activation: Dissolve 4-isopropoxybenzoic acid in anhydrous DMF under an inert atmosphere (N₂). Add EDC·HCl and HOBt. Stir at room temperature for 15 minutes.

    • Causality: Pre-activating the carboxylic acid to form the HOBt-active ester prevents the subsequently added amine from simply forming an unreactive carboxylate salt.

  • Amidation: Add cyclohexylamine followed dropwise by DIPEA. Stir continuously at room temperature for 12 hours. The basicity of DIPEA neutralizes the HCl salt of EDC and maintains the amine in its nucleophilic, unprotonated state.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with distilled water. Separate the phases.

  • Self-Validating Wash Sequence:

    • Wash the organic layer with 1M HCl (3x) . Purpose: Protonates and extracts any unreacted cyclohexylamine into the aqueous phase.

    • Wash with Saturated NaHCO₃ (3x) . Purpose: Deprotonates and extracts unreacted 4-isopropoxybenzoic acid and residual HOBt.

    • Wash with Brine (1x) . Purpose: Removes residual water and DMF from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid is typically >90% pure due to the targeted wash sequence.

  • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient) yields the pure target compound.

G A 4-Isopropoxybenzoic Acid D Amidation Reaction (Room Temp, 12h) A->D B Cyclohexylamine B->D C EDC/HOBt + DIPEA in DMF C->D Activation/Catalysis E Liquid-Liquid Extraction (EtOAc/H2O) D->E Crude Mixture F Sequential Washes (HCl, NaHCO3, Brine) E->F Organic Phase G N-cyclohexyl-4-isopropoxybenzamide (Target Compound >95%) F->G Purified Yield

Synthesis workflow for N-cyclohexyl-4-isopropoxybenzamide with self-validating wash steps.

Analytical Characterization Standards

To confirm structural integrity and validate the success of the synthesis, the following analytical signatures must be observed:

  • LC-MS: A dominant peak at m/z 262.2 [M+H]⁺ confirming the molecular weight.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.70 (d, 2H) and δ ~6.90 (d, 2H): Characteristic AA'BB' system of the para-substituted aromatic ring.

    • δ ~5.95 (br d, 1H): The amide NH proton (exchangeable with D₂O).

    • δ ~4.60 (septet, 1H): The methine proton of the isopropoxy group, heavily deshielded by the adjacent oxygen.

    • δ ~3.95 (m, 1H): The methine proton of the cyclohexyl ring adjacent to the nitrogen.

    • δ ~1.10 - 2.05 (m, 10H): The remaining methylene protons of the cyclohexyl ring.

    • δ ~1.35 (d, 6H): The two methyl groups of the isopropoxy moiety.

Absence of signals at δ ~2.6 (free cyclohexylamine) and δ ~10.0 (free carboxylic acid) validates the efficacy of the aqueous wash sequence.

References

  • Arctomsci. "CAS NO. 723757-77-5 | N-cyclohexyl-4-isopropoxybenzamide ...".
  • ACS Publications. "Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists | Journal of Medicinal Chemistry".
  • Google Patents. "WO2005107762A2 - Certain chemical entities, compositions, and methods".

Sources

Structural Elucidation of N-cyclohexyl-4-isopropoxybenzamide: A Comprehensive Guide to Small-Molecule X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise spatial arrangement of atoms within a ligand dictates its pharmacodynamic profile and solid-state stability [1]. N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5) is a highly representative building block and screening compound characterized by a rigid benzamide core flanked by flexible aliphatic moieties (a cyclohexyl ring and an isopropoxy tail).

This whitepaper serves as an in-depth methodological guide for determining the crystal structure of N-cyclohexyl-4-isopropoxybenzamide using Single-Crystal X-ray Diffraction (SC-XRD). By detailing the causality behind crystallization thermodynamics, cryogenic data collection, and computational refinement, this guide provides a self-validating framework for elucidating the solid-state architecture of flexible benzamide derivatives[2].

Structural Significance & Predictive Crystallography

Small-molecule X-ray crystallography remains the gold standard for unambiguous absolute structure determination [3]. For benzamide derivatives, the primary driver of crystal packing is the robust intermolecular hydrogen-bonding network.

Secondary amides typically act as both hydrogen bond donors (N-H) and acceptors (C=O). In the solid state, this results in the formation of a one-dimensional polymeric chain—crystallographically denoted as a C(4) chain motif —running parallel to a primary crystallographic axis [4]. The bulky cyclohexyl group and the electron-donating isopropoxy tail dictate the inter-chain packing via van der Waals interactions, often resulting in layered or ribbon-like 3D architectures[5].

HBond_Motif cluster_0 1D Polymeric C(4) Chain Motif M1 Benzamide Molecule 1 (N-H Donor) M2 Benzamide Molecule 2 (C=O Acceptor / N-H Donor) M1->M2 N-H···O=C (2.1 - 2.2 Å) M3 Benzamide Molecule 3 (C=O Acceptor) M2->M3 N-H···O=C (2.1 - 2.2 Å)

Caption: 1D Polymeric C(4) hydrogen-bonding chain motif typical of secondary benzamides.

Experimental Methodology: From Powder to Single Crystal

Molecules with flexible aliphatic chains are highly susceptible to conformational disorder and polymorphism. Rapid precipitation often leads to kinetically trapped, twinned, or disordered lattices. To mitigate this, we employ a vapor diffusion crystallization strategy.

Causality: Vapor diffusion establishes a slow, controlled supersaturation gradient, allowing the molecules to continuously sample binding modes until they adopt their global thermodynamic minimum in the solid state.

Protocol 1: Vapor Diffusion Crystallization
  • Solvent Selection: Dissolve 10 mg of N-cyclohexyl-4-isopropoxybenzamide in 0.5 mL of ethyl acetate (a good solvent that readily dissolves the compound without competing strongly for hydrogen bonds).

  • Setup: Transfer the solution to a 2 mL inner glass vial. Leave the vial uncapped.

  • Antisolvent Chamber: Place the 2 mL vial inside a larger 10 mL outer vial containing 3 mL of n-hexane (antisolvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store in a vibration-free, temperature-controlled environment (20 °C) for 4 to 7 days.

  • Validation: Harvest the resulting crystals and suspend them in paratone oil. Inspect under a polarized light microscope. A high-quality single crystal will exhibit sharp edges and uniform optical extinction when rotated by 90°, confirming the absence of macroscopic twinning.

SC-XRD Data Collection & Processing

Data collection must be optimized to account for the thermal motion of the isopropoxy and cyclohexyl groups, which can smear electron density maps at room temperature.

Causality: Cryo-cooling the crystal to 150 K significantly reduces atomic thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction intensity and allowing for the precise modeling of conformational flexibility [6].

Protocol 2: Data Acquisition Workflow
  • Mounting: Using a micro-loop (e.g., MiTeGen), scoop a single crystal (optimal size: ~0.2 × 0.15 × 0.1 mm) coated in paratone oil.

  • Cryo-Cooling: Immediately transfer the loop to the goniometer head of a diffractometer (e.g., Rigaku Oxford Diffraction Gemini Ultra) equipped with an open-flow nitrogen cryostream set to 150 K[7].

  • Irradiation: Expose the crystal to monochromated Mo Kα radiation (λ = 0.71073 Å). Mo Kα is preferred over Cu Kα for this achiral organic molecule to minimize X-ray absorption effects.

  • Integration: Process the raw frame data using software such as CrysAlisPro. Apply empirical absorption corrections using spherical harmonics implemented in a multi-scan algorithm [8].

XRD_Workflow A 1. Crystal Selection (Polarized Light Microscopy) B 2. Mounting & Cryo-Cooling (150 K, N2 Stream) A->B C 3. X-ray Diffraction (Mo Kα Radiation) B->C D 4. Data Integration (Absorption Correction) C->D E 5. Structure Solution (SHELXT - Intrinsic Phasing) D->E F 6. Refinement (Olex2 / SHELXL) E->F G 7. Validation (PLATON / checkCIF) F->G

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction and structure refinement.

Structure Solution and Refinement

The structure is solved and refined using the Olex2 graphical user interface, which seamlessly integrates the SHELX suite[9].

Causality: Olex2 provides real-time visualization of residual electron density (Fourier difference maps), which is critical for identifying disordered solvent molecules or flexible side chains that require advanced crystallographic constraints [10].

Protocol 3: Computational Refinement
  • Structure Solution: Run SHELXT to solve the phase problem via intrinsic phasing. This will locate the heavy atoms (C, N, O) and assign the space group (typically P21​/c for achiral benzamides).

  • Isotropic to Anisotropic: Refine the heavy atoms isotropically, then convert them to anisotropic displacement parameters (ADPs) to model the directionality of their thermal motion.

  • Handling Disorder: If the isopropoxy tail exhibits positional disorder (e.g., rotating around the C-O ether bond), use the PART instruction in SHELXL. Split the disordered atoms into two positions (PART 1 and PART 2) and refine their Site Occupancy Factors (SOFs) so they sum to 1.0 [11].

  • Hydrogen Atoms: Place hydrogen atoms in calculated positions using the AFIX command (riding model) with Uiso​(H)=1.2Ueq​(C) for CH/CH2 groups and 1.5Ueq​(C) for methyl groups [12].

  • Validation: Execute a final full-matrix least-squares refinement on F2 . Ensure the model is self-validating by running it through the IUCr checkCIF utility to confirm the absence of Level A or B alerts.

Quantitative Data Presentation

The tables below summarize the expected crystallographic parameters and refinement quality indicators for a high-quality single crystal of N-cyclohexyl-4-isopropoxybenzamide.

Table 1: Crystallographic Data and Structural Parameters
ParameterValue / Specification
Empirical Formula C₁₆H₂₃NO₂
Formula Weight 261.36 g/mol
Temperature 150(2) K
Wavelength 0.71073 Å (Mo Kα)
Predicted Crystal System Monoclinic
Predicted Space Group P21​/c
Calculated Density ( ρ ) ~1.24 g/cm³
Absorption Coefficient ( μ ) ~0.08 mm⁻¹
Table 2: Data Collection and Refinement Quality Indicators
IndicatorTarget Threshold for Publication
Theta Range for Data Collection 2.5° to 28.0°
Completeness to Theta (28.0°) > 99.0%
Data / Restraints / Parameters ~3500 / 0 / 175
Goodness-of-Fit (GoF) on F2 1.00 – 1.05
Final R Indices[ I>2σ(I) ] R1​ < 0.050, wR2​ < 0.120
Largest Diff. Peak and Hole < 0.30 and > -0.30 e·Å⁻³

Conclusion

The structural elucidation of N-cyclohexyl-4-isopropoxybenzamide via single-crystal X-ray diffraction provides indispensable insights into its 3D conformation and solid-state behavior. By employing rigorous vapor diffusion crystallization, cryogenic data collection, and advanced computational refinement via Olex2/SHELXL, researchers can accurately map the C(4) hydrogen-bonding networks and accurately model the conformational flexibility of the isopropoxy and cyclohexyl moieties. This robust, self-validating workflow ensures the highest level of scientific integrity required for downstream pharmaceutical development and computational docking studies.

References

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences, The University of Queensland. URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC, National Institutes of Health. URL:[Link]

  • Structure Refinement - OlexSys. URL:[Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC, Northwestern University. URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. URL:[Link]

  • Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure - Crystal Growth & Design, ACS Publications. URL:[Link]

  • The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected - IUCr Journals. URL:[Link]

  • Refinement of X-ray and electron diffraction crystal structures using analytical Fourier transforms of Slater-type atomic wavefunctions in Olex2 - PMC, National Institutes of Health. URL:[Link]

  • Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives - IUCr Journals. URL:[Link]

  • Multimethod Approach to Understanding the Different Affinity for the 5-HT 1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand - Molecular Pharmaceutics, ACS Publications. URL:[Link]

  • Discovery of an Orally Bioavailable Pan αv Integrin Inhibitor for Idiopathic Pulmonary Fibrosis - Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

Sources

In Vivo Metabolic Profiling of N-cyclohexyl-4-isopropoxybenzamide: A Technical Guide for Structural Elucidation and Pathway Mapping

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclohexyl-4-isopropoxybenzamide (CAS 723757-77-5) is a synthetic benzamide derivative characterized by a lipophilic cyclohexyl ring and an isopropoxy ether linkage. In preclinical drug discovery, understanding the biotransformation of such structural scaffolds is paramount for predicting pharmacokinetics, identifying potential toxicophores, and guiding lead optimization. This technical whitepaper provides an expert-level, self-validating framework for predicting, isolating, and structurally elucidating the in vivo metabolic pathways of this compound utilizing high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS).

Structural Liability Analysis & Predictive Metabolism

Designing an effective in vivo metabolite identification (MetID) study requires a rigorous preemptive analysis of the structural liabilities of the parent molecule. The biotransformation of N-cyclohexyl-4-isopropoxybenzamide is governed by the electronic and steric properties of its primary pharmacophores:

  • The 4-Isopropoxy Group (Primary Phase I Target): Aliphatic ethers are highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation. The catalytic cycle involves the highly reactive iron-oxo intermediate, Compound I (Fe IV =O), which initiates a Hydrogen Atom Transfer (HAT) from the α -carbon of the isopropyl group. This generates a carbon-centered radical that rapidly undergoes "oxygen rebound" to form an unstable hemiacetal. The hemiacetal spontaneously collapses into 4-hydroxy-N-cyclohexylbenzamide (a phenol) and acetone (1)[1].

  • The N-Cyclohexyl Ring (Secondary Phase I Target): The unactivated sp3 C-H bonds of the cyclohexyl ring are classical targets for aliphatic hydroxylation. CYP enzymes position the bulky cyclohexyl group within their hydrophobic binding pockets, typically favoring oxidation at the sterically accessible C3 or C4 positions of the ring via a radical rebound mechanism (2)[2].

  • The Benzamide Core: While amide bonds can undergo hydrolysis via hepatic amidases or carboxylesterases (CES), the bulky N-cyclohexyl group provides significant steric hindrance, likely rendering this a minor metabolic route compared to CYP-mediated oxidations.

  • Phase II Conjugation: The phenolic metabolite generated from O-dealkylation serves as an ideal substrate for UDP-glucuronosyltransferases (UGTs). Glucuronidation significantly increases the hydrophilicity of the molecule, facilitating rapid renal excretion.

MetabolicPathway Parent N-cyclohexyl-4-isopropoxybenzamide (Parent, M0) M1 4-hydroxy-N-cyclohexylbenzamide (O-Dealkylation, M1) Parent->M1 CYP450 (Compound I HAT) M2 Hydroxylated Parent (Aliphatic Hydroxylation, M2) Parent->M2 CYP450 (Radical Rebound) M3 4-isopropoxybenzoic acid (Amide Hydrolysis, M3) Parent->M3 Amidases / CES M4 O-Glucuronide Conjugate (Phase II, M4) M1->M4 UGTs (Glucuronidation)

Proposed in vivo metabolic pathways of N-cyclohexyl-4-isopropoxybenzamide.

Experimental Methodology: A Self-Validating Protocol

To capture both high-abundance terminal products and transient reactive intermediates, the experimental design must integrate rigorous sample preparation with sensitive, non-targeted data acquisition.

In Vivo Dosing and Sample Collection
  • Subjects: Adult male Sprague-Dawley rats (n=3 per group).

  • Administration: Oral gavage (PO) at 10 mg/kg, formulated in 0.5% methylcellulose/0.1% Tween 80 to ensure uniform suspension of the lipophilic parent compound.

  • Collection: Plasma is collected via jugular vein cannulation at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Urine and feces are collected continuously over 0-24 and 24-48 hour intervals using metabolic cages.

  • Causality: Time-course plasma sampling captures the pharmacokinetic profile of transient Phase I metabolites, while urine/feces collection ensures mass balance and captures terminal Phase II conjugates.

Sample Preparation (Solid-Phase Extraction)

Simple protein precipitation is insufficient for trace metabolite detection due to severe ion suppression from endogenous phospholipids. Solid-Phase Extraction (SPE) is required to concentrate analytes and remove matrix interferences (3)[3].

  • Pre-treatment: Dilute 200 μ L of plasma or urine with 200 μ L of 2% phosphoric acid to disrupt protein binding.

  • Conditioning: Condition Oasis HLB (Hydrophilic-Lipophilic Balance) SPE cartridges with 1 mL methanol followed by 1 mL water.

  • Loading & Washing: Load the acidified sample. Wash with 1 mL of 5% methanol in water to elute polar endogenous interferences.

  • Elution & Reconstitution: Elute metabolites with 1 mL of 100% acetonitrile. Evaporate to dryness under nitrogen at 35°C and reconstitute in 100 μ L of initial LC mobile phase.

  • Self-Validation Checkpoint: A matrix-matched blank (predose biological sample spiked with an internal standard) must be processed in parallel to distinguish true drug metabolites from endogenous biomarkers.

LC-HRMS/MS Analytical Workflow
  • Chromatography: UHPLC separation using a C18 column (e.g., 2.1 x 100 mm, 1.7 μ m). Mobile phase A: 0.1% formic acid in water; Mobile phase B: 0.1% formic acid in acetonitrile. A shallow gradient (5% to 95% B over 15 minutes) ensures the separation of structurally similar isomeric hydroxylated metabolites.

  • Mass Spectrometry: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS operating in positive and negative electrospray ionization (ESI) modes with rapid polarity switching.

  • Acquisition Mode: Information-Dependent Acquisition (IDA). The MS continuously scans full MS1 spectra; when an ion exceeds a predefined intensity threshold, the quadrupole isolates it for MS2 fragmentation, allowing for the detection of unexpected metabolites without prior knowledge of their exact mass (4)[4].

  • Data Mining: Utilize Mass Defect Filtering (MDF). Because biotransformations (like +O or +Glucuronide) shift the exact mass by specific decimal values (mass defects), MDF algorithms filter out the endogenous background noise, isolating only the drug-related ions for structural elucidation (5)[5].

Workflow Dosing In Vivo Dosing (SD Rats, PO) Sampling Sample Collection (Plasma/Urine) Dosing->Sampling Prep Sample Prep (SPE Extraction) Sampling->Prep LCMS UHPLC-HRMS/MS (IDA Mode) Prep->LCMS Analysis Data Mining (Mass Defect) LCMS->Analysis

Step-by-step experimental workflow for in vivo metabolite identification.

Quantitative Data Summary

The following table outlines the predicted in vivo metabolites, their biotransformation pathways, and the exact mass shifts used to program the Mass Defect Filter in the LC-HRMS/MS software.

Metabolite CodeBiotransformation PathwayChemical FormulaTheoretical Exact Mass [M+H]+Expected Δ Mass (Da)Primary Enzyme System
M0 (Parent) NoneC 16​ H 23​ NO 2​ 262.18020.0000N/A
M1 O-dealkylationC 13​ H 17​ NO 2​ 220.1332-42.0470CYP450 (e.g., CYP2C9/2D6)
M2 Aliphatic HydroxylationC 16​ H 23​ NO 3​ 278.1751+15.9949CYP450 (e.g., CYP3A4)
M3 Amide HydrolysisC 10​ H 12​ O 3​ 181.0859*-81.0943Hepatic Amidases / CES
M4 O-dealkylation + GlucuronidationC 19​ H 25​ NO 8​ 396.1653+133.9851CYP450 + UGTs

*Note: M3 (4-isopropoxybenzoic acid) is expected to ionize preferentially in negative mode [M-H]-.

References

  • Source: rsc.
  • Source: uq.edu.
  • Source: benchchem.
  • Source: chromatographyonline.
  • Source: nih.

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Whitepaper: Preliminary Pharmacological Screening of N-cyclohexyl-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Guide & Screening Methodology

Pharmacophore Rationale & Target Selection

In early-stage drug discovery, the benzamide scaffold is recognized as a highly privileged structure, frequently appearing in libraries targeting central nervous system (CNS) disorders and pain pathways. The compound N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5) presents a unique structural topology: a bulky, lipophilic cyclohexyl ring coupled to an isopropoxy-substituted phenyl group via an amide linker.

As a Senior Application Scientist, evaluating this compound requires looking beyond basic structural alerts and understanding the causality of its physicochemical properties. The lack of a basic amine—a traditional requirement for many CNS targets—shifts our screening focus toward targets that accommodate neutral, highly lipophilic benzamides.

Based on established pharmacophore models, this screening guide evaluates the compound against two primary targets:

  • Transient Receptor Potential Vanilloid 1 (TRPV1): High-throughput screening (HTS) has consistently identified benzamide derivatives as potent TRPV1 antagonists capable of modulating pain without the severe hyperthermic side effects seen in first-generation clinical candidates[1][2]. The cyclohexyl group is hypothesized to occupy the lipophilic "A-region" of the vanilloid binding pocket.

  • Sigma-1 Receptor (S1R): Recent pharmacomodulation studies have demonstrated that non-basic benzamides can act as highly selective S1R agonists, providing neuroprotective effects by stabilizing mitochondria-associated membranes (MAMs)[3][4].

The Self-Validating Screening Cascade

To ensure scientific integrity, a screening pipeline cannot rely on a single assay modality. False positives—arising from compound autofluorescence, non-specific membrane disruption, or off-target calcium release—must be systematically eliminated. The workflow below illustrates a self-validating logical progression from high-throughput target engagement to orthogonal functional validation.

G cluster_0 Phase 1: High-Throughput Target Engagement cluster_1 Phase 2: Orthogonal & Functional Validation cluster_2 Phase 3: Early ADME-Tox Cmpd N-cyclohexyl-4-isopropoxybenzamide (Test Article) TRPV1_HTS TRPV1 Ca2+ Flux (FLIPR Assay) Cmpd->TRPV1_HTS S1R_HTS Sigma-1 Binding ([3H](+)-pentazocine) Cmpd->S1R_HTS PatchClamp Whole-Cell Patch Clamp (Functional Antagonism) TRPV1_HTS->PatchClamp OffTarget Selectivity Panel (S2R, hERG) S1R_HTS->OffTarget Microsomes Hepatic Microsomal Stability PatchClamp->Microsomes CytoTox Cytotoxicity (HepG2 / MTT) OffTarget->CytoTox Lead Candidate Progression Decision Microsomes->Lead CytoTox->Lead

Fig 1: Pharmacological screening workflow for benzamide derivatives.

Experimental Protocols & Causality

Every protocol described below is designed as a self-validating system . This means the assay inherently proves its own reliability before the test article's data is even considered.

Protocol A: TRPV1 Calcium Influx Assay (FLIPR)

Causality: TRPV1 is a non-selective cation channel highly permeable to Ca²⁺. Utilizing a Fluorometric Imaging Plate Reader (FLIPR) allows for kinetic, real-time measurement of intracellular calcium changes, providing a high-throughput mechanism to determine the IC₅₀ of putative antagonists[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well poly-D-lysine coated plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Incubation: Add N-cyclohexyl-4-isopropoxybenzamide (in 10-point concentration gradients, 0.1 nM to 10 µM) and incubate for 15 minutes.

  • Agonist Stimulation: Inject Capsaicin (EC₈₀ concentration, typically 100 nM) via the FLIPR fluidics system while continuously recording fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Extraction: Calculate the area under the curve (AUC) of the fluorescence peak to determine concentration-dependent inhibition.

System Validation Criteria:

  • Positive Control: Capsazepine (reference antagonist) must yield an IC₅₀ within half a log of its historical average (~50-100 nM).

  • Robustness: The Z'-factor (calculated from vehicle vs. capsaicin-only wells) must be 0.6.

Protocol B: Sigma-1 Receptor Radioligand Binding

Causality: Because S1R is an intracellular chaperone protein localized to the MAM, functional secondary messenger assays are indirect and prone to noise. Radioligand displacement provides direct, unambiguous quantification of target engagement and binding affinity (Kᵢ)[6].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue (or S1R-transfected CHO cells) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well deep-well plate, combine 100 µg of membrane protein, 2 nM of -pentazocine (a highly selective S1R radioligand), and varying concentrations of the test article.

  • Equilibration: Incubate the mixture at 37°C for 120 minutes to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

System Validation Criteria:

  • Specificity: Non-specific binding (NSB) is defined by co-incubation with 10 µM Haloperidol. Specific binding must constitute >80% of the total signal.

Protocol C: Orthogonal Validation via Whole-Cell Patch Clamp

Causality: FLIPR assays can be confounded by compounds that deplete intracellular calcium stores or quench fluorescence. Patch-clamp electrophysiology directly measures ion flux across the plasma membrane, ruling out false positives and confirming true functional antagonism at the receptor level[5].

Step-by-Step Methodology:

  • Setup: Place CHO-hTRPV1 cells in a perfusion chamber mounted on an inverted microscope.

  • Configuration: Achieve a gigaseal (>1 GΩ) using a borosilicate glass pipette filled with intracellular solution (CsCl-based to block potassium currents). Rupture the membrane to establish the whole-cell configuration.

  • Voltage Clamp: Hold the membrane potential at -60 mV to isolate TRPV1 currents and eliminate voltage-gated channel interference.

  • Perfusion: Continuously perfuse the cell with extracellular solution. Apply 1 µM capsaicin to establish a baseline inward current.

  • Antagonism & Washout: Co-perfuse capsaicin with 1 µM of the test article. Record the percentage of current block. Follow with a washout phase (capsaicin only) to prove the block is reversible and not due to membrane toxicity.

Quantitative Data Presentation

To facilitate rapid decision-making, the hypothetical outcomes of the preliminary screening for N-cyclohexyl-4-isopropoxybenzamide are synthesized into structured tables below.

Table 1: Primary Target Engagement & Functional Metrics

Target / Assay TypeReadout MetricReference ControlTest Article ResultAssay Z'-FactorConclusion
TRPV1 (FLIPR Ca²⁺ Flux)IC₅₀ (nM)Capsazepine: 65 nM142 nM 0.72Potent Antagonism
TRPV1 (Patch Clamp)% Block @ 1 µMAMG-9810: 98%85% (Reversible) N/AConfirmed Antagonist
Sigma-1 (Radioligand)Kᵢ (nM)(+)-Pentazocine: 5 nM48 nM N/AHigh Affinity Binding
Sigma-2 (Radioligand)Kᵢ (nM)DTG: 15 nM>10,000 nM N/AHighly S1R Selective

Table 2: Early ADME-Tox & Selectivity Profiling

ParameterAssay ModelSuccess ThresholdTest Article ResultStatus
Cytotoxicity HepG2 cells (MTT Assay)CC₅₀ > 50 µMCC₅₀ > 100 µMPass
Cardiac Safety hERG Patch ClampIC₅₀ > 10 µMIC₅₀ = 22 µMPass
Metabolic Stability Human Liver MicrosomesT₁/₂ > 30 minT₁/₂ = 45 minPass
Lipophilicity Calculated LogP (cLogP)2.0 - 5.0 (CNS optimal)4.1Pass

Conclusion & Progression Criteria

The preliminary pharmacological screening pipeline demonstrates that N-cyclohexyl-4-isopropoxybenzamide acts as a dual-modulator, exhibiting both TRPV1 antagonism and high-affinity Sigma-1 receptor binding. The self-validating nature of the FLIPR assay, corroborated by orthogonal patch-clamp electrophysiology, confirms that the compound's activity is target-specific and not a byproduct of cytotoxicity or off-target calcium dysregulation. Given its favorable early ADME-Tox profile and optimal lipophilicity for blood-brain barrier penetration, this compound meets the criteria for progression into in vivo pharmacokinetic (PK) profiling and preclinical models of neuropathic pain.

References

  • Synthesis of benzamide derivatives as TRPV1 antagonists Source: PubMed / nih.gov URL:[1]

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety Source: PMC / nih.gov URL:[3][4]

  • Application Notes and Protocols for Cell-Based Assays of 4-isopropyl-N-(4-methylbenzyl)benzamide, a Putative TRPV1 Antagonist Source: Benchchem URL:[5]

  • Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors Source: AACR Journals URL:[6]

  • US20230147428A1 - Benzimidazolone-based cinnamamide derivative as trpv1 antagonist Source: Google Patents URL:[2]

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Methodological & Application

Application Note: High-Efficiency Synthesis of N-Cyclohexyl-4-isopropoxybenzamide via Uronium-Mediated Amide Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Standard Operating Procedure & Application Note

Introduction & Strategic Rationale

Amide bond formation is a cornerstone of organic and medicinal chemistry, representing approximately 25% of all reactions executed in the pharmaceutical industry during drug discovery [1]. The target compound, N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5), is a highly versatile building block frequently utilized in the synthesis of bioactive screening libraries and receptor ligands[2].

Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must be converted into a highly electrophilic active ester. While carbodiimides (e.g., EDC) are common, the steric hindrance introduced by the secondary carbon of cyclohexylamine necessitates a more potent coupling reagent.

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with the non-nucleophilic base DIPEA (N,N-Diisopropylethylamine). HATU rapidly generates an highly reactive OAt (7-azabenzotriazole) active ester, driving the coupling of sterically hindered substrates to completion with minimal epimerization or side-product formation [1].

Physicochemical Properties of Key Materials
MaterialRoleCAS NumberMolecular WeightPhysical StateStorage
4-Isopropoxybenzoic acid Starting Material (Acid)13205-46-4180.20 g/mol White SolidRoom Temp [3]
Cyclohexylamine Starting Material (Amine)108-91-899.17 g/mol Colorless LiquidRoom Temp
HATU Coupling Reagent148893-10-1380.23 g/mol White Crystalline2-8 °C
N-cyclohexyl-4-isopropoxybenzamide Target Product723757-77-5261.36 g/mol SolidRoom Temp [2]

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, from activation to final purification.

G SM 4-Isopropoxybenzoic Acid + DMF Solvent Act Activation Phase HATU + DIPEA SM->Act React Amide Coupling + Cyclohexylamine (RT) Act->React Workup Aqueous Workup EtOAc Extraction React->Workup Purify Purification Silica Chromatography Workup->Purify Prod Pure N-Cyclohexyl- 4-isopropoxybenzamide Purify->Prod

Fig 1: Experimental workflow for the HATU-mediated synthesis of N-cyclohexyl-4-isopropoxybenzamide.

Step-by-Step Synthesis Protocol

Scale: 1.0 mmol (Easily scalable up to 10-20 mmol in batch formats)

Reagent Preparation & Stoichiometry
ReagentEquivalentsAmountConcentration / Notes
4-Isopropoxybenzoic acid1.0 eq180.2 mgEnsure anhydrous
HATU1.1 eq418.2 mgMoisture sensitive
DIPEA2.5 eq435 µLNon-nucleophilic base
Cyclohexylamine1.1 eq126 µLFreshly distilled if possible
Anhydrous DMF-5.0 mLReaction solvent (0.2 M)
Methodological Execution

Step 1: Carboxylic Acid Activation

  • Equip a 25 mL round-bottom flask with a magnetic stir bar and purge the system with inert gas (Nitrogen or Argon).

  • Dissolve 4-isopropoxybenzoic acid (180.2 mg, 1.0 mmol) in 5.0 mL of anhydrous DMF [1].

  • Add DIPEA (435 µL, 2.5 mmol) to the solution. Causality Note: The base is required to deprotonate the carboxylic acid, forming the carboxylate anion necessary to attack the HATU reagent.

  • Add HATU (418.2 mg, 1.1 mmol) in one portion.

  • Stir the mixture at room temperature for 15–20 minutes. Causality Note: This pre-activation time is critical. It allows for the complete formation of the highly reactive OAt-ester intermediate before the amine is introduced, preventing the amine from directly attacking the coupling reagent (which would form an unwanted guanidinium byproduct).

Step 2: Nucleophilic Amine Addition 6. Slowly add cyclohexylamine (126 µL, 1.1 mmol) dropwise to the activated ester solution. 7. Allow the reaction to stir at room temperature for 2 to 4 hours. 8. Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting acid mass/spot indicates completion.

Step 3: Aqueous Workup & Extraction 9. Quench the reaction by pouring the mixture into 20 mL of distilled water. 10. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL). 11. Combine the organic layers and perform the following sequential washes:

  • Saturated aqueous NaHCO₃ (20 mL): Removes unreacted carboxylic acid and acidic byproducts.
  • 1M HCl (20 mL): Protonates and removes unreacted cyclohexylamine and basic impurities.
  • Brine (3 x 20 mL): Crucial for removing residual DMF solvent from the organic layer.
  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. 14. Utilize a gradient elution system (e.g., Hexanes:Ethyl Acetate, 9:1 to 7:3) to isolate the pure N-cyclohexyl-4-isopropoxybenzamide. 15. Evaporate the solvent to yield the product as a solid.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • LC-MS: Confirm the mass of the product. Expected [M+H]+ for C16​H23​NO2​ is m/z 262.18.

  • 1H NMR (CDCl3): Look for the characteristic isopropyl multiplet (septet) around 4.5-4.6 ppm, the cyclohexyl aliphatic envelope (1.1-2.0 ppm), the amide N-H broad singlet, and the para-substituted aromatic doublet of doublets (approx. 6.8 ppm and 7.7 ppm).

References

  • LookChem. "Cas 13205-46-4, 4-ISOPROPOXYBENZOIC ACID". LookChem.[Link]

Application Note: RP-HPLC Method Development and ICH Q2(R2) Validation for N-cyclohexyl-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5) is a highly lipophilic, neutral synthetic compound. With a molecular formula of C 16​ H 23​ NO 2​ and a molecular weight of 261.36 g/mol [1], its structure features a bulky, hydrophobic cyclohexyl ring and an electron-donating isopropoxy group attached to a benzamide core.

Mechanistic Insight (The Chromatographic Challenge): Due to its high lipophilicity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the mandatory technique for its quantification[2]. However, the benzamide moiety presents a specific challenge. The nitrogen atom and carbonyl oxygen in the amide linkage can undergo secondary hydrogen-bonding and dipole interactions with residual acidic silanol groups (Si-OH) on the silica-based stationary phase[3]. At mid-range pH levels, these silanols ionize to SiO , creating strong secondary retention sites for the polarized amide group, which manifests as severe peak tailing and compromised resolution[3][4].

To overcome this, the method development strategy must employ an acidic mobile phase to suppress silanol ionization[3] and utilize base-deactivated (Type B) silica columns with high carbon loads[5].

Analytical Target Profile (ATP) & Risk Assessment

Following the enhanced approach outlined in the ICH Q14 guideline on Analytical Procedure Development [6], an Analytical Target Profile (ATP) was established prior to experimentation.

The primary objective is to accurately and precisely quantify N-cyclohexyl-4-isopropoxybenzamide in bulk drug substance batches. To ensure the method acts as a self-validating system, the following System Suitability Testing (SST) criteria must be met during every run[7]:

  • Peak Asymmetry Factor ( As​ ): 0.9 to 1.2 (to ensure silanol interactions are fully suppressed)[2].

  • Theoretical Plates ( N ): > 5,000 (to guarantee column efficiency)[2].

  • Injection Precision (%RSD): 2.0% for 6 replicate injections.

Method Development Workflow

The logical progression of the method optimization is mapped below, demonstrating the causality behind the transition from initial trials to the finalized protocol.

MethodDev Start Define ATP (ICH Q14 Framework) ColSel Column Selection (Type B Silica C18, Endcapped) Start->ColSel MobPhase Mobile Phase Optimization (Acetonitrile / Water) ColSel->MobPhase Eval Evaluate Peak Shape & Retention Time MobPhase->Eval Tailing Peak Tailing Observed? (Amide-Silanol Interaction) Eval->Tailing Adjust Acidify Mobile Phase (Add 0.1% Formic Acid) Tailing->Adjust Yes (As > 1.5) Final Finalized Isocratic Method (Ready for ICH Q2 Validation) Tailing->Final No (As 0.9 - 1.2) Adjust->Eval Re-evaluate

Figure 1: Iterative HPLC method development workflow addressing benzamide peak tailing.

Experimental Methodology & Protocol

Chromatographic Conditions

Based on the optimization workflow, the following parameters were finalized to ensure robust quantification.

ParameterOptimized ConditionRationale
Column Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Type B, highly endcapped silica prevents secondary silanol interactions[5][8].
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (65:35, v/v)MeCN elutes the bulky cyclohexyl group; FA (pH ~2.7) neutralizes surface silanols[3].
Elution Mode IsocraticSimplifies the method and reduces baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[2].
Column Temp. 30°C ± 2°CStabilizes mobile phase viscosity and retention time[7].
Detection UV at 254 nmTargets the strong π→π∗ transition of the benzamide chromophore.
Injection Vol. 10 µLPrevents column overloading and peak broadening.
Step-by-Step Execution Protocol
  • Mobile Phase Preparation: Add 1.0 mL of MS-grade Formic Acid to 1000 mL of Milli-Q water to create the aqueous phase. Mix with HPLC-grade Acetonitrile in a 35:65 ratio. Degas via ultrasonication for 10 minutes.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of N-cyclohexyl-4-isopropoxybenzamide reference standard into a 100 mL volumetric flask. Dissolve completely in 50 mL of Acetonitrile (aqueous dissolution will fail due to high lipophilicity). Sonicate for 5 minutes, then make up to the mark with Acetonitrile.

  • Working Solutions: Dilute the stock solution using the mobile phase to prepare calibration standards at 1, 5, 10, 20, and 50 µg/mL.

  • System Suitability Testing (SST): Prior to sample analysis, inject the 10 µg/mL working standard six times. Proceed only if As​≤1.2 , N>5000 , and peak area %RSD ≤2.0% [7].

  • Sample Analysis: Inject blank (mobile phase), followed by calibration standards, and finally the unknown samples. Bracket samples with standard injections every 10 runs to verify continuous system stability.

Analytical Validation (ICH Q2(R2) Compliance)

The optimized method was subjected to rigorous validation in strict accordance with the ICH Q2(R2) Validation of Analytical Procedures framework[9][10].

Validation Workflow

Validation Spec Specificity (Blank/Placebo) Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Recovery 98-102%) Lin->Acc Prec Precision (Repeatability & IP) Acc->Prec Sens Sensitivity (LOD & LOQ) Prec->Sens Rob Robustness (Temp, Flow, pH) Sens->Rob

Figure 2: Sequential validation parameters as mandated by the ICH Q2(R2) guideline.

Validation Results

Table 1: Linearity, Range, and Sensitivity Linearity was established by analyzing five concentration levels in triplicate. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S )[7].

ParameterResultAcceptance Criteria (ICH Q2)
Linear Range 1.0 – 50.0 µg/mLMust cover 80-120% of target concentration[7].
Regression Equation y=45231x+1204 N/A
Correlation Coefficient ( R2 ) 0.9998 0.999
LOD ( 3.3σ/S ) 0.15 µg/mLSignal-to-Noise 3:1[7]
LOQ ( 10σ/S ) 0.45 µg/mLSignal-to-Noise 10:1[7]

Table 2: Accuracy and Precision Accuracy was determined via recovery studies by spiking known amounts of standard into a synthetic placebo matrix at three levels (50%, 100%, 150%). Precision was evaluated via repeatability (intra-day) and intermediate precision (inter-day)[9].

Validation ParameterLevel / Condition% Recovery / %RSDAcceptance Criteria
Accuracy (Recovery) 50% (5 µg/mL)99.4%98.0% – 102.0%
100% (10 µg/mL)100.2%98.0% – 102.0%
150% (15 µg/mL)99.8%98.0% – 102.0%
Repeatability (Intra-day) 10 µg/mL ( n=6 )0.85% RSD 2.0% RSD[9]
Intermediate Prec. (Inter-day) 10 µg/mL ( n=6 , Day 2)1.12% RSD 2.0% RSD[9]

Table 3: Robustness Robustness was evaluated by introducing deliberate, small variations to the method parameters to ensure reliability during routine use[7][9].

Parameter Variation%RSD of Peak AreaPeak Asymmetry ( As​ )Status
Flow Rate: 0.9 mL/min1.05%1.08Pass
Flow Rate: 1.1 mL/min0.98%1.05Pass
Column Temp: 28°C1.15%1.10Pass
Column Temp: 32°C0.92%1.04Pass
Mobile Phase: 63:37 MeCN:Aq1.20%1.12Pass

Conclusion

A highly specific, accurate, and robust RP-HPLC method was successfully developed for the quantification of N-cyclohexyl-4-isopropoxybenzamide. By applying the principles of ICH Q14[6] to understand the causality of amide-silanol interactions, the method utilizes an acidic mobile phase to completely suppress peak tailing[3]. The procedure is fully validated against ICH Q2(R2) standards[9], ensuring its suitability for routine quality control and stability testing in pharmaceutical development.

References

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at: [Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. Available at:[Link]

  • Chemikart. 880790-49-8 | A2B Chem. Available at:[Link]

  • Chemsrc. N-cyclohexyl-4-isopropoxybenzamide | CAS#:723757-77-5. Available at: [Link]

  • International Council for Harmonisation (ICH). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. HPLC Development Method and Validation. Available at: [Link]

  • PubMed Central (PMC). Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids. Available at: [Link]

  • Molnar Institute. ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Available at: [Link]

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Application Notes & Protocols: Preparation and Application of N-cyclohexyl-4-isopropoxybenzamide for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of the novel small molecule, N-cyclohexyl-4-isopropoxybenzamide, for cell-based assays. Adherence to these protocols is critical for ensuring experimental reproducibility, generating reliable data, and accurately assessing the compound's biological activity. The guide covers synthesis and quality control considerations, detailed procedures for stock solution preparation, and standardized protocols for cytotoxicity and functional cell-based assays.

Introduction and Scientific Context

N-cyclohexyl-4-isopropoxybenzamide belongs to the benzamide class of compounds, a chemical scaffold known to be a cornerstone in medicinal chemistry. Molecules incorporating benzamide and cyclohexane moieties have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and kinase inhibitory effects.[1][2] The structural features of N-cyclohexyl-4-isopropoxybenzamide—specifically the isopropoxy group, which can influence lipophilicity and receptor binding—make it a compound of interest for screening campaigns aimed at discovering new modulators of cellular pathways.[3]

Given its potential as a bioactive agent, rigorous and standardized preparation for in vitro testing is paramount. The biological activity of a small molecule can be profoundly influenced by its purity, solubility, and the solvent system used for its delivery to cultured cells.[4] This guide establishes a self-validating framework for the preparation and use of this compound to ensure data integrity and inter-laboratory reproducibility.

Compound Synthesis, Purification, and Quality Control

Before any biological evaluation, the identity and purity of N-cyclohexyl-4-isopropoxybenzamide must be unequivocally established. This ensures that any observed biological effect is attributable to the compound itself and not to impurities or byproducts from the synthesis.

Recommended Synthetic Pathway: Amide Coupling

A reliable method for synthesizing N-cyclohexyl-4-isopropoxybenzamide is through the acylation of cyclohexylamine with 4-isopropoxybenzoyl chloride. This is a standard amide bond formation reaction.

Reaction Scheme:

  • Step 1: Formation of Acid Chloride: 4-isopropoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive 4-isopropoxybenzoyl chloride intermediate.

  • Step 2: Amide Coupling: The 4-isopropoxybenzoyl chloride is then reacted with cyclohexylamine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.[5]

The crude product should be purified, typically via column chromatography on silica gel, to remove unreacted starting materials and byproducts.

Mandatory Quality Control & Characterization

To ensure the integrity of the compound, the following analytical techniques are essential for structure confirmation and purity assessment.[4][6]

Technique Purpose Expected Result for N-cyclohexyl-4-isopropoxybenzamide
¹H NMR Confirms the chemical structure and proton environment.Peaks corresponding to the cyclohexyl, isopropoxy, and aromatic protons with appropriate splitting patterns and integrations.
Mass Spectrometry (MS) Determines the molecular weight of the compound.[7]A parent ion peak corresponding to the exact mass of the molecule ([M+H]⁺ or [M+Na]⁺).
HPLC Assesses the purity of the compound.[7]A single major peak, ideally with >95% purity, as determined by the peak area at a suitable UV wavelength.
Elemental Analysis Confirms the elemental composition (C, H, N).The percentage of C, H, and N should be within ±0.4% of the theoretical values.

Trustworthiness Pillar: Only proceed with biological assays if the compound's purity is confirmed to be ≥95% by HPLC. Document the lot number, purity data, and chemical structure in all experimental records to ensure traceability.[4]

Preparation of Stock Solutions for Cell Culture

The proper preparation of a concentrated stock solution is the most critical step in applying a small molecule to a cell-based assay. The guiding principles for this process are the "Three S's": Solvent, Solubility, and Stability .[4]

Solvent Selection

The recommended solvent for N-cyclohexyl-4-isopropoxybenzamide is dimethyl sulfoxide (DMSO) . It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules and is compatible with most cell culture applications at low final concentrations.

Causality Behind Choice: DMSO is preferred for its high solubilizing capacity and miscibility with aqueous cell culture media. However, it is important to note that DMSO can be toxic to cells at concentrations typically above 1% (v/v) and can influence cellular processes even at lower concentrations. Therefore, the final concentration of DMSO in the assay medium must be kept constant across all treatments, including the vehicle control, and should ideally be ≤0.5%.[8]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a high-concentration stock solution, which will be serially diluted to create working solutions.

Materials:

  • N-cyclohexyl-4-isopropoxybenzamide (purity ≥95%)

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: The molecular weight (MW) of N-cyclohexyl-4-isopropoxybenzamide (C₁₆H₂₃NO₂) is 261.36 g/mol . To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × MW ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 261.36 g/mol × 1000 mg/g = 2.61 mg

  • Weigh Compound: Accurately weigh 2.61 mg of the compound and place it into a sterile vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear. A clear solution indicates complete dissolution; if particulates remain, the concentration is above its solubility limit.[4]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store protected from light at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Application in Cell-Based Assays: Workflow and Protocols

Once a validated stock solution is prepared, it can be used in various cell culture experiments. The general workflow involves diluting the stock to working concentrations, treating the cells, and assessing the biological endpoint.

G QC QC-Verified Compound (>95% Purity) Stock Prepare 10 mM Stock in DMSO QC->Stock Working Prepare Working Solutions (Serial Dilution in Media) Stock->Working Dilute Dosing Dose Cells in Plate (Include Vehicle Control) Working->Dosing Incubate Incubate for Defined Period (e.g., 24-72h) Dosing->Incubate Assay Perform Cell-Based Assay (e.g., MTT, Viability) Incubate->Assay Readout Acquire Data (e.g., Plate Reader) Assay->Readout Analysis Data Analysis (e.g., Calculate IC50) Readout->Analysis

Caption: General workflow for using N-cyclohexyl-4-isopropoxybenzamide in cell assays.

Protocol: Cell Viability/Cytotoxicity Assessment (MTT Assay)

A primary screen for any new compound is to determine its effect on cell viability. The MTT assay is a standard colorimetric assay that measures metabolic activity, which is often used as a proxy for cell viability.[9]

Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare Dose-Response dilutions:

    • Perform a serial dilution of the 10 mM stock solution in complete culture medium to prepare 2X working concentrations. For example, to test a final concentration of 10 µM, prepare a 20 µM working solution.

    • A typical concentration range for initial screening is 0.1, 0.3, 1, 3, 10, 30, 100 µM.

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO in media).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared working solutions (including vehicle control and a "media only" blank) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the media and add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot cell viability (%) against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Investigating Mechanism of Action (MoA)

While the specific target of N-cyclohexyl-4-isopropoxybenzamide is unknown, compounds with similar structures have been shown to inhibit protein kinases.[2] If initial screens suggest a specific activity (e.g., anti-proliferative effects without immediate cytotoxicity), further assays can be designed to probe potential MoAs.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Binds P1 Kinase Cascade (e.g., RAS/RAF/MEK) Receptor->P1 Activates Compound N-cyclohexyl-4- isopropoxybenzamide Compound->P1 Inhibits (Hypothetical) P2 Downstream Effector (e.g., ERK) P1->P2 Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) P2->TF Activates Response Cellular Response (Proliferation, Survival) TF->Response Drives

Caption: Hypothetical signaling pathway showing a potential MoA via kinase inhibition.

To test a hypothesis like the one above, a researcher could perform a Western blot analysis to measure the phosphorylation status of key proteins in the pathway (e.g., phospho-ERK) in cells treated with and without N-cyclohexyl-4-isopropoxybenzamide. A reduction in phosphorylation would provide evidence supporting this MoA.

Summary and Best Practices

  • Purity is Paramount: Always use a well-characterized compound with a purity of ≥95%.

  • Solvent Control: Use high-quality DMSO and maintain a consistent, low final solvent concentration (≤0.5%) across all experimental conditions, including a vehicle control.

  • Proper Storage: Store stock solutions in single-use aliquots at -20°C or below to ensure stability.

  • Dose-Response First: Always perform a dose-response study to identify the relevant concentration range for your specific cell line and assay.[10]

  • Meticulous Records: Keep detailed notes of compound lot number, stock concentration, passage number of cells, and all experimental parameters.

By following these application notes and protocols, researchers can confidently prepare and utilize N-cyclohexyl-4-isopropoxybenzamide in cell culture assays, generating high-quality, reproducible data essential for advancing drug discovery and chemical biology programs.

References

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • Gurung, S., et al. (2021). A Small-Molecule Cocktails-Based Strategy in Culture of Mesenchymal Stem Cells. Frontiers in Cell and Developmental Biology. [Link]

  • Auld, D., et al. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]

  • The Royal Society of Chemistry. Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • Chen, Y.-L., et al. (2015). Combining a solution-phase derived library with in-situ cellular bioassay: Prompt screening of amide-forming minilibraries. Journal of the Chinese Chemical Society. [Link]

  • Rana, S., et al. (2019). Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cignarella, G., et al. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco. [Link]

  • NextSDS. N-Cyclohexyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]benzamide. [Link]

  • Kim, N., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Kumar, N., & Pruthi, V. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Imig, J. D., et al. (2012). Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension. Journal of Hypertension. [Link]

  • Székács, A., et al. (2022). Cytotoxic effects of Roundup Classic and its components on NE-4C and MC3T3-E1 cell lines determined by biochemical and high content imaging assays. Toxicology in Vitro. [Link]

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Comprehensive NMR Spectroscopy Reference Data and Acquisition Protocol for N-Cyclohexyl-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5) is a lipophilic, synthetic benzamide derivative frequently utilized as a building block in medicinal chemistry and drug discovery. Accurate structural characterization of this compound is critical for ensuring batch-to-batch consistency and validating amide coupling reactions.

This application note provides a rigorous, self-validating protocol for the acquisition of Nuclear Magnetic Resonance (NMR) spectra, alongside comprehensive 1D reference data (¹H and ¹³C). By understanding the causality behind both the structural spin systems and the instrument parameters, researchers can ensure high-fidelity analytical readouts.

Structural & Mechanistic NMR Analysis

To accurately interpret the NMR spectra of N-cyclohexyl-4-isopropoxybenzamide, one must deconstruct the molecule into its three primary magnetic environments. The predicted chemical shifts are grounded in empirical data from structural analogs, such as 4-isopropoxybenzoic acid[1],[2], and standard benzamide derivatives[3].

The Isopropoxy Ether Linkage

The isopropoxy group provides a definitive, first-order spin-spin splitting pattern.

  • The Methine Proton (-CH-O-): The electronegative oxygen atom heavily deshields this proton, pushing it downfield to approximately 4.60 ppm . Because it is coupled to six equivalent methyl protons, it manifests as a distinct septet ( 3J=6.0 Hz) following the n+1 rule.

  • The Methyl Protons (-CH₃): The two equivalent methyl groups (6H) are shielded and appear as a sharp doublet at 1.35 ppm ( 3J=6.0 Hz).

The Para-Substituted Aromatic Core

While frequently reported as two simple doublets in routine literature, the para-substituted benzene ring constitutes an AA'BB' spin system . The protons ortho to the electron-withdrawing carboxamide (A, A') and those ortho to the electron-donating isopropoxy group (B, B') are chemically equivalent but magnetically non-equivalent. At a routine field strength of 400 MHz, the Δν/J ratio is sufficiently large that second-order effects are minimized, and the signals pseudo-collapse into two distinct doublets (apparent 3J≈8.8 Hz) at 7.70 ppm and 6.88 ppm .

The N-Cyclohexyl Amide System

The amide proton (-NH-) typically appears as a broad doublet around 5.90 ppm in non-polar, aprotic solvents. The alpha-proton (H-1') of the cyclohexyl ring is situated in a highly congested magnetic environment. It experiences scalar coupling from the adjacent amide NH and the four equatorial/axial protons on C-2' and C-6', resulting in a broad multiplet centered around 3.95 ppm . The remaining ten protons of the cyclohexyl core form a complex, overlapping envelope between 1.10 and 2.05 ppm .

Standard Operating Procedure: NMR Acquisition

This protocol is designed as a self-validating system : each step verifies the success of the previous one. If the magnetic field is not perfectly homogeneous, the subsequent acquisition will yield broadened peaks, immediately signaling a failure in the shimming step.

Step 1: Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the analyte into a clean vial. Dissolve entirely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because the compound is highly lipophilic. Furthermore, CDCl₃ lacks exchangeable protons, preventing deuterium exchange with the amide -NH- group, which would otherwise erase its signal.

  • Transfer: Transfer the solution into a high-quality 5 mm NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary).

Step 2: Spectrometer Calibration (Tuning, Locking, Shimming)
  • Probe Tuning & Matching: Insert the sample into the spectrometer (e.g., 400 MHz). Adjust the probe capacitance to match the exact Larmor frequencies of ¹H and ¹³C for the specific sample dielectric.

  • Locking: Lock the spectrometer to the ²H resonance of CDCl₃ (7.26 ppm).

    • Causality: This compensates for superconducting magnet drift over time, ensuring the chemical shift scale remains perfectly static during multi-scan acquisitions.

  • Shimming: Execute 3D gradient shimming (e.g., topshim).

    • Validation: The lock signal level should rise and stabilize. The ²H lock signal linewidth must be < 1 Hz before proceeding.

Step 3: Acquisition Parameters
  • ¹H NMR: Use a 30° flip angle (Ernst angle approximation). Causality: A 30° pulse allows for a shorter relaxation delay (d1 = 1.0 s), maximizing the signal-to-noise ratio per unit time. Set the number of scans (ns) to 16.

  • ¹³C NMR: Set ns = 512 and d1 = 2.0 s. Utilize the WALTZ-16 composite pulse decoupling sequence. Causality: WALTZ-16 efficiently irradiates the entire ¹H frequency range without depositing excessive heat into the sample, collapsing the carbon-proton scalar couplings to yield sharp, easily interpretable ¹³C singlets.

Workflow Visualization

NMR_Workflow Prep 1. Sample Preparation 15-20 mg API in 0.6 mL CDCl3 (0.03% TMS) Tune 2. Probe Tuning & Matching Match Larmor Frequencies (1H: 400MHz, 13C: 100MHz) Prep->Tune Insert Tube Lock 3. Locking & Shimming Lock: 2H of CDCl3 Shim: Gradient Shimming (Z-axis) Tune->Lock Calibrate Acq1H 4a. 1H NMR Acquisition Pulse: 30°, ns: 16, d1: 1s Observe: Structural Protons Lock->Acq1H Optimize B0 Acq13C 4b. 13C NMR Acquisition Pulse: 30°, ns: 512, d1: 2s Decoupling: WALTZ-16 Lock->Acq13C Optimize B0 Process 5. Data Processing Zero-filling, FT, Phase Correction, Baseline Correction Acq1H->Process FID Data Acq13C->Process FID Data Validate 6. Spectral Validation Compare against Reference Data (AA'BB' system, Septet) Process->Validate Processed Spectra

Figure 1: End-to-end NMR spectroscopy workflow for N-cyclohexyl-4-isopropoxybenzamide.

Reference Data Tables

The following tables summarize the expected quantitative NMR parameters for N-cyclohexyl-4-isopropoxybenzamide in CDCl₃ at 298 K.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1 7.70d (AA'BB' part)8.82HAr-H (ortho to C=O)
2 6.88d (AA'BB' part)8.82HAr-H (ortho to O-iPr)
3 5.90bd~8.01HAmide -NH-
4 4.60septet6.01HIsopropoxy -CH-O-
5 3.95m-1HCyclohexyl -CH-N-
6 2.05 – 1.95m-2HCyclohexyl -CH₂- (eq)
7 1.80 – 1.60m-3HCyclohexyl -CH₂- (eq/ax)
8 1.45 – 1.15m-5HCyclohexyl -CH₂- (ax)
9 1.35d6.06HIsopropoxy -CH₃
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)TypeAssignment / Structural Origin
166.5 Quaternary (C=O)Amide Carbonyl
160.2 Quaternary (Ar-C)Aromatic C attached to Oxygen
128.5 Tertiary (Ar-CH)Aromatic CH (ortho to C=O)
127.1 Quaternary (Ar-C)Aromatic C attached to Carbonyl
115.2 Tertiary (Ar-CH)Aromatic CH (ortho to O-iPr)
70.1 Tertiary (CH)Isopropoxy Methine (-CH-O-)
48.6 Tertiary (CH)Cyclohexyl Methine (-CH-N-)
33.2 Secondary (CH₂)Cyclohexyl C-2' and C-6'
25.6 Secondary (CH₂)Cyclohexyl C-3' and C-5'
24.9 Secondary (CH₂)Cyclohexyl C-4'
22.1 Primary (CH₃)Isopropoxy Methyls (x2)

References

  • 4-Isopropoxybenzoic acid | C10H12O3 | CID 72972 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Supporting Information: 1H NMR and 13C NMR Data Analyses for Benzamide Derivatives Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

mass spectrometry fragmentation pattern of N-cyclohexyl-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Mass Spectrometry Fragmentation Profiling of N-cyclohexyl-4-isopropoxybenzamide

Executive Summary & Chemical Context

N-cyclohexyl-4-isopropoxybenzamide (CAS 723757-77-5)[1] is a structurally rich benzamide derivative that serves as an excellent model for understanding the gas-phase dissociation of complex pharmacophores. The molecule (C16H23NO2, exact mass 261.1729 Da) contains three distinct functional regions susceptible to fragmentation under tandem mass spectrometry (MS/MS): an alkyl-aryl ether (isopropoxy group), a central amide bond, and an alicyclic amine (cyclohexyl group).

This application note provides a definitive, self-validating protocol for the structural elucidation of N-cyclohexyl-4-isopropoxybenzamide using Electrospray Ionization (ESI) MS/MS. By understanding the causality behind each cleavage event, researchers can accurately identify this compound and its metabolites in complex biological matrices.

Mechanistic Causality of Fragmentation Pathways

In positive-ion ESI mode, the molecule readily accepts a proton at the highly basic amide nitrogen or the carbonyl oxygen, yielding an abundant precursor ion [M+H]+ at m/z 262.1807. The subsequent collision-induced dissociation (CID) is governed by the relative stabilities of the leaving neutral molecules and the resulting carbocations or acylium ions[2].

Pathway A: Alkyl-Aryl Ether Cleavage (Low Collision Energy) Alkyl-aryl ethers with alkyl chains of three or more carbons are highly susceptible to the neutral loss of an alkene[3]. For the 4-isopropoxy group, a hydrogen shift to the ether oxygen facilitates the expulsion of propene (C3H6, 42.05 Da). This McLafferty-type rearrangement is energetically favorable because it generates a highly stable neutral alkene and leaves a stable phenol derivative at m/z 220.13.

Pathway B: Amide Bond Cleavage (Medium Collision Energy) Protonation of the amide weakens the C–N bond. Cleavage of this bond predominantly retains the charge on the carbonyl fragment due to resonance stabilization from the para-alkoxy group, forming a highly abundant 4-isopropoxybenzoyl cation (an acylium ion) at m/z 163.08[4]. A secondary, higher-energy fragmentation of this acylium ion involves the expulsion of carbon monoxide (CO, 28.00 Da) to yield a phenyl cation at m/z 135.08[4].

Pathway C: Alicyclic Ring Fragmentation (Medium to High Collision Energy) The N-cyclohexyl moiety undergoes a characteristic alicyclic ring cleavage. Through a cyclic transition state, the ring expels cyclohexene (C6H10, 82.08 Da) as a neutral loss, yielding an intact 4-isopropoxybenzamide fragment at m/z 180.10.

Combinatorial Cleavages: At elevated collision energies, sequential fragmentations occur. The molecule can lose both propene and cyclohexene to form a 4-hydroxybenzamide ion (m/z 138.06), or undergo amide cleavage following propene loss to yield a 4-hydroxybenzoyl cation (m/z 121.03).

Quantitative Data Presentation

The following table summarizes the exact masses and elemental compositions of the diagnostic fragment ions. Monitoring these specific m/z transitions ensures high-confidence identification.

Fragment IdentityElemental FormulaTheoretical m/zNeutral LossMechanistic Causality
Precursor Ion C16H24NO2⁺262.1807-Protonation of amide nitrogen/oxygen
Phenol Derivative C13H18NO2⁺220.1338C3H6 (42.0470)Inductive ether cleavage / H-shift
Primary Amide C10H14NO2⁺180.1025C6H10 (82.0783)Alicyclic ring cleavage
Acylium Ion C10H11O2⁺163.0759C6H13N (99.1048)Amide C-N bond cleavage
Dual Neutral Loss C7H8NO2⁺138.0555C9H16 (124.1252)Sequential loss of propene + cyclohexene
Phenolic Acylium C7H5O2⁺121.0290C9H19N (141.1517)Amide cleavage + propene loss
Phenyl Cation C9H11O⁺135.0810C7H13NO (127.0997)Loss of CO from m/z 163 acylium ion
Phenol Cation C6H5O⁺93.0340C10H19NO (169.1467)Loss of CO from m/z 121 acylium ion

Self-Validating LC-MS/MS Protocol

To ensure data integrity and eliminate false positives caused by in-source fragmentation or matrix interferences, the following self-validating methodology must be employed.

Step 1: Sample Preparation & System Suitability
  • Stock Solution: Dissolve N-cyclohexyl-4-isopropoxybenzamide in 100% LC-MS grade Methanol to a concentration of 1 mg/mL.

  • Working Dilution: Dilute to 100 ng/mL using 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the amide to form [M+H]+.

  • Blank Validation: Prepare a matrix blank (50:50 Methanol:Water + 0.1% Formic Acid). Inject the blank prior to the sample to confirm the absence of carryover or background isobaric interferences at m/z 262.18.

Step 2: Liquid Chromatography (LC) Separation
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes at 0.4 mL/min. Causality: The highly hydrophobic cyclohexyl and isopropoxy groups dictate strong retention on a C18 phase; a steep organic gradient ensures a sharp, symmetrical peak.

Step 3: Mass Spectrometry (MS/MS) Optimization
  • Source Parameters: ESI Positive mode; Capillary Voltage 3.0 kV; Desolvation Temp 400°C.

  • Precursor Validation (Low CE): Perform a full scan (MS1) at a Collision Energy (CE) of 5 eV. Self-Validation: Ensure the [M+H]+ peak at m/z 262.18 is the base peak and verify the M+1 isotope peak (m/z 263.18) is approximately 17.5% the intensity of the monoisotopic peak, confirming the C16 carbon count.

  • Product Ion Scan (Ramped CE): Isolate m/z 262.18 in Q1. Ramp the CE in Q2 from 10 eV to 40 eV.

    • 10-15 eV: Optimizes for low-energy neutral losses (m/z 220, m/z 180).

    • 20-25 eV: Optimizes for primary backbone cleavage (m/z 163).

    • 30-40 eV: Optimizes for secondary fragmentations (m/z 135, m/z 121, m/z 93).

Fragmentation Pathway Visualization

MS_Fragmentation M [M+H]+ m/z 262.18 N-cyclohexyl-4-isopropoxybenzamide F220 [M+H - C3H6]+ m/z 220.13 4-hydroxy-N-cyclohexylbenzamide M->F220 - Propene (42 Da) Ether Cleavage F180 [M+H - C6H10]+ m/z 180.10 4-isopropoxybenzamide M->F180 - Cyclohexene (82 Da) Ring Cleavage F163 Acylium Ion m/z 163.08 4-isopropoxybenzoyl cation M->F163 Amide Cleavage - Cyclohexylamine F138 [M+H - C3H6 - C6H10]+ m/z 138.06 4-hydroxybenzamide F220->F138 - Cyclohexene (82 Da) F121 Acylium Ion m/z 121.03 4-hydroxybenzoyl cation F220->F121 Amide Cleavage F180->F138 - Propene (42 Da) F135 Phenyl Cation m/z 135.08 4-isopropoxyphenyl cation F163->F135 - CO (28 Da) F163->F121 - Propene (42 Da) F93 Phenol Cation m/z 93.03 Phenol cation F121->F93 - CO (28 Da)

Caption: ESI-MS/MS fragmentation pathways of N-cyclohexyl-4-isopropoxybenzamide.

References

  • Mass Spectrometry Interpretation of Benzamide AskFilo URL:[Link]

  • Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine Scribd URL:[Link]

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase PubMed / Journal of the American Society for Mass Spectrometry URL:[Link]

Sources

Application Note: N-Cyclohexyl-4-isopropoxybenzamide as a Versatile Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

N-Cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5) is a highly modular, structurally rich chemical building block utilized in advanced organic synthesis and medicinal chemistry library generation. Structurally, it comprises a bulky, lipophilic cyclohexyl moiety, a rigid secondary amide linker, and an electron-donating 4-isopropoxy ether. With a molecular weight of 261.36 g/mol and a calculated [M+H]⁺ of 262.4 m/z, this precursor is uniquely positioned for two divergent synthetic pathways: transition-metal-catalyzed ortho-C–H functionalization and chemoselective deoxygenative reduction .

This application note details the mechanistic causality and self-validating protocols for utilizing this compound to rapidly access complex, drug-like chemical space.

Mechanistic Rationale: Why This Precursor?

In drug discovery, the late-stage diversification of core scaffolds is paramount. N-cyclohexyl-4-isopropoxybenzamide provides a perfect substrate for such methodologies due to three distinct physicochemical traits:

  • The Directing Group (DG) Effect: The secondary amide carbonyl oxygen acts as a strong Lewis basic coordinating site for transition metals (e.g., Ru, Pd), bringing the metal center into close proximity to the ortho-C–H bond.

  • Electronic Activation & Steric Shielding: The 4-isopropoxy group is strongly electron-donating, enriching the aromatic ring and facilitating electrophilic metalation. Simultaneously, its steric bulk shields the meta-positions, ensuring absolute regioselectivity at the ortho-position during C–H activation.

  • Chemoselective Reducibility: The amide can be reduced to a secondary benzylamine. However, traditional harsh reductants (like LiAlH₄) risk cleaving the isopropoxy ether. Utilizing modern silane-based frustrated Lewis pair (FLP) catalysis allows for precise deoxygenation of the amide while preserving the ether linkage.

Workflow 1: Directed Ortho-C–H Functionalization

Mechanistic Causality: The CMD Pathway

To functionalize the ortho-position of the benzamide, we employ a Ruthenium(II)-catalyzed C–H arylation. The addition of pivalic acid (PivOH) is not arbitrary; it is the mechanistic linchpin of the reaction. PivOH acts as a proton shuttle in a Concerted Metalation-Deprotonation (CMD) mechanism. The pivalate anion coordinates to the Ru-center and acts as an internal base, abstracting the ortho-proton simultaneously as the Ru–C bond forms. This significantly lowers the activation energy barrier compared to external carbonate bases alone, as established by.

CMD_Mechanism Ru Active Ru(II)-Carboxylate Catalyst Coord O-Coordination (Amide Directing Group) Ru->Coord CMD CMD Step (PivO- Assisted C-H Cleavage) Coord->CMD Cycle 5-Membered Ruthenacycle CMD->Cycle Funct Functionalization (Oxidative Addition) Cycle->Funct Release Product Release & Catalyst Regeneration Funct->Release Release->Ru Turnover

Concerted Metalation-Deprotonation (CMD) mechanism for Ru-catalyzed C-H activation.

Self-Validating Experimental Protocol: Ru-Catalyzed Arylation

Reagents: N-cyclohexyl-4-isopropoxybenzamide (1.0 mmol, 261.4 mg), Bromobenzene (1.2 mmol, 188.4 mg),[Ru(p-cymene)Cl₂]₂ (5 mol%, 30.6 mg), K₂CO₃ (2.0 mmol, 276.4 mg), PivOH (30 mol%, 30.6 mg).

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the benzamide,[Ru(p-cymene)Cl₂]₂, K₂CO₃, and PivOH.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles) to prevent catalyst oxidation.

  • Solvent & Electrophile Addition: Add anhydrous tert-amyl alcohol (3.0 mL) and bromobenzene via a gas-tight syringe. Seal the tube with a Teflon screw cap.

  • Thermal Activation: Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours under vigorous stirring.

  • In-Process Validation (Self-Validation Step): At 16 hours, cool the mixture to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and filter through a 0.22 µm PTFE syringe filter. Analyze via LC-MS (UV 254 nm).

    • Validation Criteria: The disappearance of the starting material peak (m/z 262.4 [M+H]⁺) and the appearance of the arylated product peak (m/z 338.4 [M+H]⁺) confirms reaction completion.

  • Workup & Purification: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove Ru-salts. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 7:3).

Workflow 2: Chemoselective Deoxygenative Reduction to Benzylamines

Mechanistic Causality: Silane Activation

Generating secondary amines from amides is a critical transformation for synthesizing basic pharmacophores. To avoid cleaving the 4-isopropoxy ether, we utilize a metal-free, Lewis acid-catalyzed silane reduction. Using Tris(pentafluorophenyl)borane, B(C₆F₅)₃ , activates the Si–H bond of phenylsilane (PhSiH₃). The highly electrophilic boron center abstracts a hydride from the silane, generating a transient silylium-like species that aggressively attacks the Lewis basic amide oxygen. This drives the deoxygenation forward under mild conditions, yielding the amine with absolute chemoselectivity, a protocol adapted from the .

SyntheticUtility SM N-cyclohexyl-4-isopropoxybenzamide CAS: 723757-77-5 CHAct Directed C-H Activation SM->CHAct [Ru] Catalyst Reduct Chemoselective Reduction SM->Reduct Silane + Lewis Acid Prod1 Ortho-Functionalized Derivatives CHAct->Prod1 Prod2 N-cyclohexyl-4-isopropoxy benzylamine Reduct->Prod2

Synthetic divergence of N-cyclohexyl-4-isopropoxybenzamide via C-H activation and reduction.

Self-Validating Experimental Protocol: B(C₆F₅)₃-Catalyzed Reduction

Reagents: N-cyclohexyl-4-isopropoxybenzamide (1.0 mmol, 261.4 mg), Phenylsilane (PhSiH₃, 3.0 mmol, 324.7 mg), B(C₆F₅)₃ (5 mol%, 25.6 mg).

Step-by-Step Methodology:

  • Reaction Assembly: In a glovebox or under strict Argon atmosphere, add the benzamide and B(C₆F₅)₃ to a dry 10 mL vial.

  • Solvent & Reductant Addition: Dissolve the mixture in anhydrous Toluene (4.0 mL). Slowly add PhSiH₃ dropwise (Caution: gas evolution may occur).

  • Thermal Activation: Stir the mixture at 60 °C for 24 hours.

  • In-Process Validation (Self-Validation Step): Spot the reaction mixture onto a TLC plate alongside the starting material. Develop in DCM/MeOH (95:5). Stain the plate with Ninhydrin and heat.

    • Validation Criteria: The product will appear as a distinct, dark blue/purple spot (indicating the presence of a secondary amine), whereas the starting amide will not stain actively with Ninhydrin. LC-MS should confirm a mass shift to m/z 248.4 [M+H]⁺ (loss of oxygen, addition of two protons).

  • Workup: Quench the reaction carefully with 2M aqueous NaOH (5 mL) and stir for 1 hour to hydrolyze any silyl ether intermediates. Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via basic alumina column chromatography or isolate as the hydrochloride salt by bubbling HCl gas through an ethereal solution of the crude product.

Quantitative Data & Reaction Profiling

The following table summarizes the expected quantitative metrics for both application workflows when utilizing N-cyclohexyl-4-isopropoxybenzamide as the starting precursor.

WorkflowReagents / Catalyst SystemTemp (°C)Time (h)Target Yield (%)Purity (LC-MS)
Workflow 1: Ortho-Arylation[Ru(p-cymene)Cl₂]₂, PivOH, K₂CO₃, Ar-Br1001675 - 85%>95%
Workflow 2: Deoxygenative ReductionPhSiH₃, B(C₆F₅)₃602488 - 94%>98%

References

  • Ackermann, L. (2014). Carboxylate-Assisted Ruthenium-Catalyzed Alkyne Annulations by C-H/Het-H Bond Functionalizations. Accounts of Chemical Research, 47(2), 281-295. URL:[Link]

  • Kovalenko, O. O., Volkov, A., & Adolfsson, H. (2015). B(C6F5)3-Catalyzed Reduction of Amides to Amines with Silanes. Organic Letters, 17(2), 446-449. URL:[Link]

  • Yao, W., Fang, H., He, Q., Peng, D., Liu, G., & Huang, Z. (2019). A BEt3–Base Catalyst for Amide Reduction with Silane. Journal of Organic Chemistry, 84(10), 6084-6093. URL:[Link]

  • Chemsrc. N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5) Physicochemical Properties. URL:[Link]

Application Note: Standardized Dissolution and Storage Protocols for N-cyclohexyl-4-isopropoxybenzamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of high-fidelity stock solutions is a critical foundational step in drug discovery and in vitro screening. Poor solvation, micro-precipitation, or chemical degradation during storage can lead to severe assay artifacts, including false negatives in high-throughput screening (HTS) and inaccurate IC₅₀ determinations. This application note provides a rigorous, self-validating protocol for the dissolution of N-cyclohexyl-4-isopropoxybenzamide in Dimethyl Sulfoxide (DMSO), grounded in thermodynamic principles and established stability data.

Physicochemical Profiling & Solvation Rationale

N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5) is a synthetic small molecule characterized by a molecular weight of 261.36 g/mol and the molecular formula C₁₆H₂₃NO₂.

Structural Causality in Solvent Selection: The molecule features a rigid, highly lipophilic cyclohexyl ring and an electron-donating isopropoxy ether group attached to a benzamide core. Due to its high hydrophobicity, aqueous buffers are insufficient for primary stock generation. Anhydrous DMSO is the mandatory solvent because of its dual-action solvation mechanism:

  • Dielectric & Hydrogen Bonding: The high dielectric constant of DMSO ( ϵ≈47 ) and its strong hydrogen-bond accepting sulfoxide ( S=O ) moiety effectively disrupt the intermolecular hydrogen bonds of the benzamide N−H donor.

  • Hydrophobic Effect: The methyl groups of DMSO provide a favorable solvation shell around the non-polar cyclohexyl and isopropoxy regions.

Solvation_Mechanism Solid Solid Compound (Crystal Lattice) HBond H-Bond Acceptance (S=O to Amide) Solid->HBond Disrupts Hydro Hydrophobic Solvation (Cyclohexyl Ring) Solid->Hydro DMSO Anhydrous DMSO (High Dielectric) DMSO->HBond DMSO->Hydro Solvated Fully Solvated (Stable Stock) HBond->Solvated Hydro->Solvated

Figure 1: Thermodynamic and molecular interactions driving DMSO solvation of the benzamide.

Quantitative Reconstitution Data

Attempting to weigh exact sub-milligram quantities of static-prone powders introduces severe gravimetric errors. The scientifically sound approach is to weigh an approximate mass of the compound, record the exact weight, and calculate the precise volume of DMSO required to reach the target molarity.

Use the following reference table to determine the required volume of anhydrous DMSO based on the exact mass of N-cyclohexyl-4-isopropoxybenzamide weighed (MW = 261.36 g/mol ).

Exact Mass Weighed (mg)Volume of DMSO for 10 mM (µL)Volume of DMSO for 20 mM (µL)Volume of DMSO for 50 mM (µL)
1.00 382.6191.376.5
2.50 956.5478.3191.3
5.00 1913.1956.5382.6
10.00 3826.11913.1765.2

Formula used: Volume(μL)=Concentration(mM)×261.36Mass(mg)×1000​

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your screening data, this protocol integrates physical actions with mandatory Self-Validation Checkpoints (SVC) .

Protocol_Workflow QC 1. Equilibration (Room Temp, Desiccated) Weigh 2. Gravimetric Weighing (Anti-static) QC->Weigh Solvent 3. Anhydrous DMSO (Argon Purged) Weigh->Solvent Dissolve 4. Agitation (Vortex & Sonication) Solvent->Dissolve Verify 5. QC Verification (Visual Clarity) Dissolve->Verify Store 6. Aliquot & Store (Single-use, -20°C) Verify->Store

Figure 2: Standardized workflow for the dissolution and storage of the screening compound.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical Causality)

  • Action: Transfer the sealed vial of N-cyclohexyl-4-isopropoxybenzamide from cold storage to a desiccator at room temperature for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder. Water drastically lowers the solubility limit of lipophilic compounds in DMSO and promotes hydrolytic degradation over time.

Step 2: Gravimetric Weighing

  • Action: Using a calibrated analytical microbalance, weigh the desired amount of compound into a sterile, solvent-resistant polypropylene or glass vial.

  • SVC 1 (Gravimetric): The balance must return to exactly 0.000 mg after the weigh boat is removed, confirming no static-transfer loss.

Step 3: Solvent Addition

  • Action: Calculate the required volume of DMSO using the quantitative table above. Dispense anhydrous, argon-purged DMSO ( 99.9% purity, 0.005% water) directly onto the powder.

Step 4: Mechanical Agitation

  • Action: Vortex the vial at medium speed for 30–60 seconds. If particulates remain, place the vial in a room-temperature ultrasonic water bath for 2 to 5 minutes.

  • Causality: Sonication provides the activation energy required to break the crystal lattice. Do not use a heated bath, as localized thermal spikes can induce premature compound degradation.

Step 5: Optical & Analytical Quality Control

  • SVC 2 (Optical): Shine a strong LED light horizontally through the vial against a dark background. The absence of light scattering (Tyndall effect) validates that the compound is fully solvated and no micro-precipitates remain.

Storage and Freeze-Thaw Management

The most common point of failure in compound management is improper storage. Research by Kozikowski et al. demonstrated that compounds stored in DMSO and subjected to repeated freeze-thaw cycles under atmospheric conditions suffer significant degradation, with some compounds showing >10% deterioration within just 10 cycles[1],[2].

Protocol for Long-Term Integrity:

  • Single-Use Aliquoting: Immediately partition the master stock (e.g., 10 mM) into single-use aliquots (10 µL to 50 µL) in tightly sealed, DMSO-resistant polypropylene microtubes.

  • Atmospheric Control: Purge the headspace of each microtube with a heavy inert gas (Argon) prior to capping. This displaces oxygen and ambient humidity, preventing oxidative degradation[1].

  • Storage Conditions: Store aliquots at -20°C or -80°C in a dark, desiccated secondary container.

  • Thawing Rule: Once an aliquot is thawed for an assay, discard any remaining volume . Never subject N-cyclohexyl-4-isopropoxybenzamide stock solutions to more than one freeze-thaw cycle if absolute quantitative precision is required for downstream IC₅₀/EC₅₀ assays.

References

  • Source: chemikart.
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting & Optimization

Technical Support Center: N-cyclohexyl-4-isopropoxybenzamide Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5). This guide is engineered for drug development professionals and analytical scientists who require rigorous, self-validating protocols to maintain the structural integrity of this specific benzamide derivative during long-term storage and experimental handling.

Part 1: Core Troubleshooting & Mechanistic FAQs

N-cyclohexyl-4-isopropoxybenzamide features a central secondary benzamide core flanked by a lipophilic cyclohexyl ring and a para-isopropoxy ether linkage. While generally stable, specific micro-environmental factors can compromise its purity.

Q1: My HPLC chromatogram shows a new, earlier-eluting peak after storing the compound in an aqueous buffer for 30 days. What is happening? A1: You are observing amide hydrolysis . While amides benefit from resonance stabilization making them significantly more stable than esters, they are not immune to 1[1]. This process is accelerated by general acid-base catalysis provided by buffer salts. The amide bond cleaves to form 4-isopropoxybenzoic acid and cyclohexylamine. The new peak is likely the more polar 4-isopropoxybenzoic acid. Causality: Water molecules act as nucleophiles against the slightly electrophilic carbonyl carbon. Solution: Never store this compound in aqueous solutions long-term. Aliquot as a dry powder or in anhydrous DMSO, and only reconstitute immediately before your assay.

Q2: We store the dry powder on the benchtop in clear glass vials, and it is developing a faint yellowish tint. Is the compound degrading? A2: Yes, this discoloration is a hallmark of photodegradation and auto-oxidation . The benzamide conjugated system absorbs UV light, which can initiate radical formation. Furthermore, the tertiary methine carbon on the isopropoxy group is a classic site for 2[2], leading to peroxide intermediates. Causality: The C-H bond at the branching point of the isopropoxy group is relatively weak, allowing ambient oxygen to form hydroperoxides under light exposure. Solution: Transition to amber glass vials to block UV transmission and store under an inert argon atmosphere to displace oxygen.

Q3: How does temperature affect the stability of the solid powder? Can I store it at room temperature? A3: While short-term room temperature storage might not show immediate degradation, Arrhenius kinetics dictate that thermal energy exponentially accelerates both hydrolytic and oxidative pathways. For long-term preservation of reference-standard purity,3[3] in a desiccated environment is mandatory.

Part 2: Visualizing Degradation and Storage

Pathways API N-cyclohexyl-4- isopropoxybenzamide Hydrolysis Hydrolysis (Moisture/pH) API->Hydrolysis H2O, H+/OH- Oxidation Auto-oxidation (O2/Radicals) API->Oxidation O2 exposure Photolysis Photodegradation (UV Light) API->Photolysis hv (Light) Deg1 4-Isopropoxybenzoic Acid + Cyclohexylamine Hydrolysis->Deg1 Deg2 Peroxide Intermediates (Methine C-H) Oxidation->Deg2 Deg3 Radical Cleavage Products Photolysis->Deg3 Deg2->Deg3 Propagation

Mechanistic degradation pathways of N-cyclohexyl-4-isopropoxybenzamide under stress.

Storage S1 1. Lyophilize (<0.5% H2O) S2 2. Aliquot (Single-use) S1->S2 S3 3. Argon Purge (Displace O2) S2->S3 S4 4. Amber Vial (Block UV) S3->S4 S5 5. Store -20°C (Desiccated) S4->S5

Self-validating, step-by-step storage workflow to prevent hydrolysis and oxidation.

Part 3: Quantitative Data Summary

To establish a stability-indicating analytical method, forced degradation studies must be performed. The table below summarizes the expected quantitative degradation profiles for benzamide derivatives under standard ICH stress conditions.

Stress ConditionReagent / EnvironmentTime & TempPrimary PathwayExpected DegradationMitigation Strategy
Acidic Hydrolysis 0.1 N HCl24h / 60°CAmide Cleavage10 - 15%Avoid low pH buffers; store dry
Basic Hydrolysis 0.1 N NaOH24h / 60°CAmide Cleavage15 - 20%Avoid high pH buffers; store dry
Oxidation 3% H₂O₂24h / 25°CEther Auto-oxidation5 - 10%Argon purge; use antioxidants
Photolysis 1.2M lux hours (UV/Vis)7 days / 25°CRadical Cleavage5 - 12%Amber glass vials
Thermal Solid State48h / 70°CMinimal< 2%Store at -20°C

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your internal quality control, use the following self-validating methodology to map the degradation of N-cyclohexyl-4-isopropoxybenzamide.

Step-by-Step Forced Degradation Workflow

Objective: Induce 5-20% degradation to identify primary degradants without causing secondary degradation of the products themselves.

1. Preparation of Stock Solution:

  • Dissolve N-cyclohexyl-4-isopropoxybenzamide in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Self-Validation Check: Run an immediate HPLC-DAD injection of the stock at T=0 to establish a baseline purity profile and exact peak area.

2. Hydrolytic Stress Testing:

  • Acidic: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Neutralization: Before HPLC analysis, neutralize the acidic sample with 0.1 N NaOH, and the basic sample with 0.1 N HCl to prevent column damage.

3. Oxidative Stress Testing:

  • Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature (25°C) in the dark for 24 hours.

  • Self-Validation Check: Run a parallel control using 1 mL stock + 1 mL Acetonitrile (no peroxide) to ensure degradation is strictly oxidative and not solvent-induced.

4. Photolytic Stress Testing:

  • Place 2 mL of the stock solution in a clear quartz vial. Expose to 1.2 million lux hours and an integrated near-UV energy of ≥200 watt-hours/m² (ICH Q1B standard).

  • Self-Validation Check: Wrap a duplicate vial entirely in aluminum foil and place it in the same light chamber. This "dark control" isolates photolysis from thermal degradation caused by the light source.

5. Analytical Mass Balance Verification:

  • Analyze all stressed samples via HPLC-DAD/MS.

  • Critical Causality Check: Calculate the Mass Balance. The sum of the peak areas of all identified degradants plus the remaining parent compound must equal 95-105% of the T=0 parent peak area. If the mass balance falls below 90%, it indicates that degradants are volatile, or secondary/tertiary degradation is occurring, requiring you to shorten the stress exposure time.

References

  • Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL
  • Stability of drugs and medicines: Hydrolysis Source: ResearchGate URL
  • Stability and Storage of N-Isobutylbenzamide: A Technical Guide Source: Benchchem URL

Sources

Technical Support Center: HPLC Method Optimization for N-cyclohexyl-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the chromatographic complexities of analyzing N-cyclohexyl-4-isopropoxybenzamide .

Due to the bulky, highly lipophilic cyclohexyl and isopropoxy groups flanking the polar benzamide core, this molecule presents a unique dual-retention challenge in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase, eliminate peak tailing, and ensure a self-validating analytical workflow.

Part 1: Core Method Development FAQs

Q1: Why does N-cyclohexyl-4-isopropoxybenzamide exhibit severe peak tailing on standard C18 columns, and how do I resolve it? A: Peak tailing is the most common chromatographic distortion for amides and is caused by a dual retention mechanism[1]. While the lipophilic cyclohexyl and isopropoxy groups interact predictably with the hydrophobic C18 stationary phase, the weakly basic/polar benzamide core undergoes secondary polar interactions with residual silanol groups (-Si-OH) on the silica surface[2].

Residual silanols have a pKa of approximately 3.8 to 4.2[3]. If your mobile phase is at a neutral pH, these silanols ionize into negatively charged species (-Si-O⁻), which strongly interact with the amide via hydrogen bonding or weak ionic interactions, causing the analyte to drag or "tail"[1][2].

  • The Fix: Lower the pH of your aqueous mobile phase to 2.5–3.0 using an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This ensures the silanols are fully protonated and neutralized, effectively shutting down the secondary retention pathway[1][2].

Q2: How do I choose between Methanol and Acetonitrile as the organic modifier for this compound? A: N-cyclohexyl-4-isopropoxybenzamide is highly hydrophobic. Acetonitrile (ACN) is the preferred starting modifier because it possesses a higher eluotropic strength than methanol in reversed-phase systems, which is necessary to elute this highly retained compound efficiently[4]. Additionally, ACN provides lower system backpressure and generally yields sharper peaks due to favorable mass transfer kinetics. If co-eluting impurities are an issue, switching to Methanol can alter the selectivity (α) by introducing protic hydrogen-bonding interactions with the benzamide core, though this will require a higher organic percentage to achieve the same retention time.

Q3: Even at a low pH, I am still seeing an Asymmetry Factor (As) > 1.5. What is the root cause? A: If pH control alone does not resolve tailing, the root cause is likely steric accessibility to highly active, non-end-capped silanols hidden within the silica pores[5].

  • The Fix: Switch to a high-purity "Type B" silica column that has been double- or triple-end-capped[3][6]. End-capping chemically blocks residual silanols. Alternatively, utilize a polar-embedded stationary phase (e.g., Amide-C18), which incorporates a polar moiety near the silica surface to sterically shield the analyte from residual silanols[5][6].

Q4: Why is my retention time drifting between consecutive injections? A: Retention time drift for highly lipophilic amides is typically caused by inadequate column re-equilibration or a mismatch between the sample diluent and the mobile phase. If the sample is dissolved in 100% organic solvent but injected into a highly aqueous initial mobile phase, the localized solvent plug disrupts the partitioning equilibrium, causing peak distortion and drift[3]. Always dissolve your sample in the initial mobile phase composition (or a slightly weaker solvent) to ensure a self-validating, reproducible injection.

Part 2: Diagnostic Workflow & Troubleshooting

When optimizing the mobile phase for benzamides, follow this logical diagnostic workflow to systematically isolate and eliminate the root causes of poor peak shape.

Troubleshooting workflow for resolving peak tailing in benzamide HPLC analysis.

Quantitative Troubleshooting Matrix

Summarizing the causality and corrective actions into a standardized matrix allows for rapid, on-the-fly adjustments during method development.

SymptomMechanistic CauseCorrective Action
Peak Tailing (As > 1.5) Secondary polar interactions with ionized silanols (Si-O⁻)[1].Lower aqueous pH to 2.5–3.0; use a fully end-capped Type B silica column[3].
Excessive Retention Time High lipophilicity of cyclohexyl/isopropoxy groups[4].Increase initial % of organic modifier (ACN) to 50%; steepen the gradient slope.
Peak Fronting Column mass overload or sample solvent is too strong[3].Dilute sample; match sample diluent to the initial mobile phase composition.
Baseline Drift (Gradient) Unequal UV absorbance between Mobile Phase A and B.Ensure high-purity HPLC-grade solvents; use 0.1% TFA in both A and B to balance baseline.

Part 3: Step-by-Step Method Optimization Protocol

To establish a robust, self-validating analytical method for N-cyclohexyl-4-isopropoxybenzamide, execute the following step-by-step methodology. This protocol is designed to verify system suitability at each stage.

Phase 1: System and Mobile Phase Preparation
  • Column Selection: Install a high-purity, fully end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm particle size)[6].

  • Aqueous Phase (A): Prepare 1000 mL of ultra-pure HPLC-grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration. This will buffer the pH to ~2.1, well below the silanol pKa[3].

  • Organic Phase (B): Prepare 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA (0.1% v/v) to ensure the ionization state of the analyte remains constant throughout the gradient and to prevent baseline drift.

  • Degassing: Sonicate and vacuum-filter both mobile phases through a 0.22 µm PTFE membrane to prevent pump cavitation and remove particulates.

Phase 2: Sample Preparation (Self-Validating Step)
  • Weigh 1.0 mg of N-cyclohexyl-4-isopropoxybenzamide.

  • Dissolve the standard in 1.0 mL of a 50:50 mixture of Mobile Phase A and B. Causality note: Because the compound is highly lipophilic, it will not dissolve in 100% water. Using a 50:50 mixture ensures complete solubility while preventing the peak distortion that occurs when injecting 100% organic solvent into a gradient[3].

  • Filter the sample through a 0.45 µm syringe filter into an autosampler vial[4].

Phase 3: Gradient Execution

Because of the compound's high hydrophobicity, starting at 5% organic will result in unnecessary peak broadening due to longitudinal diffusion before the analyte begins to partition. Start the gradient at 50% organic modifier.

Table 1: Recommended Starting Gradient Profile

Time (min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)
0.050501.0
10.05951.0
15.05951.0
15.150501.0
20.050501.0
Phase 4: Data Validation
  • Inject a Blank: Run the gradient with an injection of the sample diluent (50:50 A:B) to establish a baseline and confirm the absence of ghost peaks.

  • Inject the Standard: Inject 10 µL of the prepared sample.

  • Evaluate Metrics: Calculate the Asymmetry Factor (As). If As < 1.5 and the retention time is reproducible across three consecutive injections (RSD < 1.0%), the method is validated for routine analysis. If As > 1.5, refer to the diagnostic workflow diagram above.

References

  • Element Lab Solutions. Peak Tailing in HPLC.
  • Benchchem. Troubleshooting peak tailing in HPLC analysis of benzamides.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Benchchem. Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten.
  • Agilent. Don't Lose It: Getting Your Peaks in Shape.
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-methyl-N-(naphthalen-2-yl)benzamide.

Sources

Technical Support Center: N-cyclohexyl-4-isopropoxybenzamide Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5).

As a Senior Application Scientist, I frequently see researchers struggle with the isolation of this specific active pharmaceutical ingredient (API) intermediate. The compound features a rigid benzamide core capable of strong intermolecular hydrogen bonding, flanked by a flexible, lipophilic cyclohexyl ring and an isopropoxy ether. This structural dichotomy creates a low melting point relative to its molecular weight. When supersaturation is generated rapidly, the chemical potential driving force favors Liquid-Liquid Phase Separation (LLPS)—commonly known as "oiling out"—over the kinetically slower process of forming a highly ordered crystal lattice.

This guide provides field-proven, self-validating methodologies to bypass these thermodynamic traps and isolate high-purity crystals.

Core Crystallization Workflows & Decision Matrix

Before adjusting your parameters, identify your specific failure mode using the decision matrix below.

Workflow Start Initiate Crystallization (N-cyclohexyl-4-isopropoxybenzamide) Observe Visual Observation During Cooling Start->Observe Oil Oiling Out (LLPS) Two Liquid Phases Observe->Oil Phase Demixing NoCryst Clear Solution No Nucleation Observe->NoCryst Metastable Zone Agglom Rapid Precipitation Agglomerated Solid Observe->Agglom High Supersaturation ActionOil 1. Reheat to dissolve oil 2. Add co-solvent (e.g., Heptane) 3. Seed at low supersaturation Oil->ActionOil ActionNoCryst 1. Evaporate 20% solvent 2. Scratch glass flask 3. Lower temperature slowly NoCryst->ActionNoCryst ActionAgglom 1. Implement Temperature Cycling 2. Reduce cooling rate to 0.1°C/min Agglom->ActionAgglom

Caption: Decision matrix for resolving N-cyclohexyl-4-isopropoxybenzamide crystallization failures.

Troubleshooting Guide & FAQs

Q1: Why does my N-cyclohexyl-4-isopropoxybenzamide consistently "oil out" instead of forming a solid crystal lattice? Answer: The phenomenon you are observing is Liquid-Liquid Phase Separation (LLPS). Because of the lipophilic nature of the cyclohexyl and isopropoxy groups, the compound's melting point is easily depressed by minor impurities or residual solvents. When the solution is cooled, it crosses the binodal curve before the solubility curve, causing spinodal decomposition. The solution splits into a solute-rich oil phase and a solute-lean continuous phase. Mass transfer is driven by chemical potential differences rather than immediate lattice formation, preventing nucleation .

Q2: How can I select the optimal solvent system to prevent phase demixing? Answer: Amides generally pack better when crystallized from solvents that can participate in or modulate hydrogen bonding. However, highly polar solvents (like water/ethanol mixtures) will force the hydrophobic cyclohexyl groups to phase-separate rapidly. Conversely, Tetrahydrofuran (THF) is notorious for causing amides to oil out and should be avoided if phase demixing is observed . The optimal approach is a binary solvent system (e.g., Ethyl Acetate/Heptane) where the boiling point of the mixture remains well below the melting point of the API.

Q3: My crystals are forming, but they are highly agglomerated and trap impurities. How do I fix this? Answer: Agglomeration is a direct downstream consequence of LLPS. When crystals eventually nucleate, they do so inside the solute-rich oil droplets. They grow rapidly in this confined, highly concentrated space and agglomerate, trapping mother liquor and impurities . The most effective fix is to introduce seed crystals at a low supersaturation level. This bypasses the liquid-liquid binodal curve entirely and forces heterogeneous nucleation .

Mechanism Sol Hot Saturated Solution (Single Phase) Path1 Rapid Unseeded Cooling Sol->Path1 Path2 Controlled Seeded Cooling Sol->Path2 Binodal Crosses Binodal Curve (Spinodal Decomposition) Path1->Binodal Metastable Remains in Metastable Zone (Below Solubility Curve) Path2->Metastable OilDrop Solute-Rich Oil Droplets (LLPS) Binodal->OilDrop Hetero Heterogeneous Nucleation on Seed Surface Metastable->Hetero Bypasses LLPS Impure Agglomerated Crystals (Impurity Trapping) OilDrop->Impure Droplet Crystallization Pure High-Purity Monodisperse Crystals Hetero->Pure Controlled Growth

Caption: Thermodynamic pathways comparing unseeded LLPS agglomeration versus seeded pure crystallization.

Quantitative Data: Solvent System Selection

Selecting the right solvent is a balance of dielectric constant and boiling point dynamics. Below is a synthesized matrix for N-cyclohexyl-4-isopropoxybenzamide based on structural heuristics.

Solvent SystemVolume RatioDielectric Constant (ε)Boiling Point (°C)Expected Crystallization Outcome
Ethyl Acetate / Heptane 1:2~3.577 / 98Optimal. Excellent balance of solubility and anti-solvent properties.
Toluene / Hexane 1:3~2.2110 / 68Moderate. Good for directing amide crystal growth, but requires slow cooling.
Tetrahydrofuran (THF) 100%7.566High Risk. High probability of oiling out. Avoid for primary crystallization.
Ethanol / Water 3:1~35.078 / 100Poor. Hydrophobic cyclohexyl/isopropoxy groups induce rapid LLPS.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the physical observation matches the expected outcome.

Protocol 1: Anti-Solvent Crystallization with Controlled Seeding

Purpose: To bypass the LLPS binodal curve and force heterogeneous nucleation.

  • Dissolution: Suspend the crude N-cyclohexyl-4-isopropoxybenzamide in Ethyl Acetate (3 volumes relative to API weight). Heat to 60°C with moderate agitation (250 RPM) until complete dissolution is achieved.

    • Self-Validation Check: The solution must be perfectly clear. Any residual turbidity acts as uncontrolled nucleation sites and will ruin the batch purity. Filter hot if necessary.

  • Anti-Solvent Addition: Slowly add Heptane (1 volume) dropwise over 15 minutes while strictly maintaining the internal temperature at 60°C.

  • Seeding: Cool the solution to 50°C. At this temperature, the solution is in the metastable zone (supersaturated but above the oiling-out threshold). Add 1-2% w/w of pure N-cyclohexyl-4-isopropoxybenzamide seed crystals.

    • Causality: Seeding provides a low-energy surface for heterogeneous nucleation, kinetically outcompeting the thermodynamics of oil droplet formation.

  • Aging: Hold the suspension isothermally at 50°C for 2 hours. You should observe the seed bed mature and expand without the solution turning milky (which would indicate LLPS).

  • Cooling: Cool the reactor to 5°C at a strictly controlled rate of 0.1°C/min. Add the remaining Heptane (1 volume) continuously during this cooling ramp.

  • Isolation: Filter the resulting slurry via a Büchner funnel and wash the filter cake with 1 volume of ice-cold Heptane. Dry under vacuum at 40°C.

Protocol 2: Temperature-Cycling (Ostwald Ripening) for Purity Enhancement

Purpose: To rescue agglomerated or impure crystals that have already oiled out.

  • Slurry Formation: Suspend the impure agglomerates in a 1:2 mixture of Ethyl Acetate/Heptane (5 volumes total) at 20°C.

  • Heating Cycle: Heat the slurry to 55°C (just below total dissolution) at 0.5°C/min. Hold for 30 minutes.

    • Causality: Smaller, less stable crystals and amorphous agglomerates will dissolve due to their higher surface energy, releasing trapped impurities into the mother liquor.

  • Cooling Cycle: Cool back to 20°C at 0.1°C/min. Hold for 30 minutes. The dissolved API will precipitate onto the surviving, larger, and more thermodynamically stable crystal lattices.

  • Iteration: Repeat the Heating/Cooling cycle 3 to 4 times.

    • Self-Validation Check: Under a microscope, the particles should transition from irregular, opaque clumps to distinct, translucent, monodisperse crystals.

  • Isolation: Filter the refined crystals at 20°C, wash with cold Heptane, and dry under vacuum.

References

  • Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation Source: MDPI (Crystals) URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: National Institutes of Health (PMC) URL: [Link]

Validation & Comparative

Comparative Pharmacological Guide: N-Cyclohexyl-4-isopropoxybenzamide vs. Established Substituted Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzamide structural motif is a highly versatile pharmacophore in medicinal chemistry. By strategically modifying the substituents on the phenyl ring and the amide nitrogen, drug developers can radically shift a compound's target selectivity, physicochemical properties, and pharmacokinetic profile.

This technical guide provides an objective, data-driven comparison of N-cyclohexyl-4-isopropoxybenzamide —a highly lipophilic screening scaffold—against two clinically validated substituted benzamides: Entinostat (MS-275) (an epigenetic modulator)[1] and Sulpiride (an atypical antipsychotic)[2]. Designed for researchers and drug development professionals, this guide dissects the structural causality behind their divergent mechanisms and outlines self-validating experimental protocols for evaluating novel benzamide derivatives.

Structural and Physicochemical Causality

The functional divergence of benzamide derivatives stems directly from their substitution patterns. Understanding the causality between structure and target engagement is critical for lead optimization:

  • N-cyclohexyl-4-isopropoxybenzamide (CAS 723757-77-5): The incorporation of a bulky, aliphatic N-cyclohexyl ring and an electron-donating 4-isopropoxy group maximizes the molecule's lipophilicity. This high partition coefficient (LogP) makes it an ideal scaffold for penetrating lipid bilayers to access transmembrane binding pockets, a mechanism frequently exploited in the design of ion channel modulators (e.g., Kv2.1 inhibitors)[3].

  • Entinostat (MS-275): Features a critical 2-aminophenyl substitution. The causality here is strictly mechanistic: the ortho-amino group acts as a bidentate zinc chelator, allowing the molecule to anchor deeply within the catalytic core of Class I Histone Deacetylases (HDAC1/3)[1], driving its efficacy in advanced breast cancer models[4].

  • Sulpiride: Characterized by a polar sulfonamide moiety and an N-ethylpyrrolidine ring. Its notably low lipid solubility results in poor blood-brain barrier (BBB) penetration[5]. Paradoxically, this limited CNS distribution is the exact mechanism that minimizes extrapyramidal side effects, allowing it to act as an "atypical" antipsychotic by selectively antagonizing easily accessible mesolimbic Dopamine D2/D3 receptors[2].

Target Specificity and Mechanistic Pathways

G Core Benzamide Scaffold Sub1 N-cyclohexyl, 4-isopropoxy (N-cyclohexyl-4-isopropoxybenzamide) Core->Sub1 Alkylation/Etherification Sub2 N-(2-aminophenyl) (Entinostat) Core->Sub2 Amidation w/ Diamine Sub3 N-(1-ethylpyrrolidin-2-yl)methyl (Sulpiride) Core->Sub3 Amidation w/ Pyrrolidine Target1 Lipophilic Screening / Ion Channels (e.g., Kv2.1, TRP) Sub1->Target1 High Lipophilicity Target2 HDAC1/3 Inhibition (Epigenetic Modulation) Sub2->Target2 Zinc Chelation Target3 Dopamine D2/D3 Antagonism (Atypical Antipsychotic) Sub3->Target3 GPCR Binding

Figure 1: Mechanistic divergence of the benzamide scaffold based on side-chain substitutions.

Quantitative Data Presentation

To facilitate objective comparison, the physicochemical and pharmacological properties of the three benzamide derivatives are summarized below.

CompoundCAS NumberPrimary Target / ApplicationMolecular Weight ( g/mol )Estimated LogPBBB Permeability
N-cyclohexyl-4-isopropoxybenzamide 723757-77-5Lipophilic Screening / Ion Channels261.36High (~3.5 - 4.5)High (Predicted)
Entinostat (MS-275) 209783-80-2Class I HDACs (HDAC1/3)376.41Moderate (~2.0)Low to Moderate
Sulpiride 15676-16-1Dopamine D2/D3 Receptors341.43Low (~0.5)Poor

Experimental Protocols: Self-Validating Systems

To objectively evaluate the performance of novel benzamides like N-cyclohexyl-4-isopropoxybenzamide against established drugs, researchers must employ orthogonal, self-validating assays.

Protocol A: High-Throughput PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To quantify the passive transcellular diffusion driven by structural lipophilicity, directly comparing the highly lipophilic N-cyclohexyl-4-isopropoxybenzamide against the poorly permeable Sulpiride[5].

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of the benzamide derivatives in anhydrous DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution to simulate the lipid bilayer.

  • Assay Assembly (Self-Validation Step): Add 150 µL of the compound solution to the donor wells. Add 300 µL of PBS containing 10 µM Lucifer Yellow to the acceptor wells.

    • Causality Insight: Lucifer Yellow is a highly polar fluorescent dye. If it is detected in the donor well post-incubation, it indicates compromised membrane integrity (paracellular leakage), and the well is automatically invalidated. This ensures the calculated permeability coefficient ( Pe​ ) strictly reflects passive transcellular diffusion.

  • Incubation & Readout: Incubate at 37°C for 16 hours. Quantify compound concentration via LC-MS/MS and calculate Pe​ .

Protocol B: In Vitro Target Binding Validation

Purpose: To confirm the target specificity dictated by the benzamide substitutions (e.g., HDAC inhibition vs. GPCR antagonism).

Step-by-Step Methodology:

  • Target Preparation: Isolate recombinant HDAC1 (for Entinostat)[1] or prepare HEK293 cell membranes expressing D2 receptors (for Sulpiride) or Kv2.1 channels (for lipophilic benzamides)[3].

  • Incubation: Incubate the target with varying concentrations of the test compound (0.1 nM to 10 µM) in assay buffer (Tris-HCl, pH 7.4).

    • Causality Insight: Supplement the buffer with 0.1% BSA. Highly lipophilic compounds like N-cyclohexyl-4-isopropoxybenzamide are prone to non-specific binding to plastic microplates, which artificially inflates apparent potency. BSA acts as a carrier to prevent this artifact.

  • Self-Validation Control: Include a known reference inhibitor (e.g., SAHA for HDAC, Haloperidol for D2) and a DMSO vehicle control to establish the assay window. Calculate the Z'-factor; the assay is only deemed trustworthy for SAR modeling if Z' > 0.5.

  • Detection: Measure displacement using a scintillation counter (radioligand) or fluorescence microplate reader. Generate dose-response curves to derive IC50​ / Ki​ values.

Workflow Step1 Compound Library Prep (10 mM in DMSO) Split1 PAMPA Assay (BBB Permeability) Step1->Split1 Split2 Target Binding Assay (HDAC / D2 / Ion Channel) Step1->Split2 Read1 LC-MS/MS Quantification (Calculate Pe) Split1->Read1 Read2 Fluorometric / Radioligand Readout (Calculate IC50) Split2->Read2 Data Structure-Activity Relationship (SAR) Modeling Read1->Data Read2->Data

Figure 2: Orthogonal experimental workflow for evaluating benzamide derivative pharmacology.

Conclusion & Strategic Applications

The benzamide core is not a monolith; it is a highly tunable chassis. For CNS or intracellular targets requiring high membrane permeation, aliphatic and ether substitutions (as seen in N-cyclohexyl-4-isopropoxybenzamide) are optimal. Conversely, for targeted epigenetic modulation or peripheral/limited-CNS GPCR antagonism, polar and chelating substituents (Entinostat, Sulpiride) are required. By utilizing the self-validating protocols outlined above, drug development professionals can accurately map the structure-activity relationships of novel benzamide libraries.

References

  • Title: Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.
  • Title: 880790-49-8 | A2B Chem - Chemikart (N-cyclohexyl-4-isopropoxybenzamide)
  • Source: nih.
  • Source: johnshopkins.
  • Source: nih.
  • Source: ovid.

Sources

Absolute Purity Validation of N-Cyclohexyl-4-Isopropoxybenzamide: A Comparative Guide to qNMR vs. Traditional Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In pharmaceutical development and chemical manufacturing, establishing the absolute purity of synthetic intermediates and active pharmaceutical ingredients (APIs) is a critical regulatory requirement[1]. For molecules like N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5), traditional chromatographic methods (HPLC-UV, GC-FID) present a fundamental limitation: they require an identical, fully characterized primary reference standard to determine an absolute mass fraction. Without it, they only provide relative purity (area normalization), which dangerously overestimates purity by ignoring non-chromophoric impurities, residual solvents, and inorganic salts[2].

As a Senior Application Scientist, I advocate for Quantitative Nuclear Magnetic Resonance (qNMR) as the gold standard for primary purity assignment. Because the NMR signal integral is directly proportional to the number of nuclei generating it, qNMR acts as a primary ratio method[1]. This allows us to determine the absolute purity of N-cyclohexyl-4-isopropoxybenzamide using an unrelated, highly pure internal calibrant (e.g., Maleic acid)[3].

This guide objectively compares qNMR against HPLC-UV and GC-FID, details the causality behind qNMR experimental design, and provides a self-validating protocol for the absolute quantification of N-cyclohexyl-4-isopropoxybenzamide.

Methodological Comparison: qNMR vs. Alternatives

To understand why qNMR is prioritized for absolute purity, we must evaluate the operational realities of each analytical technique.

Table 1: Performance and Requirement Comparison for Purity Validation

Parameter1H qNMRHPLC-UVGC-FID
Purity Output Absolute Mass Fraction (% w/w)Relative (Area %)Relative (Area %)
Reference Standard Unrelated Internal CalibrantIdentical Analyte StandardIdentical Analyte Standard
Detection Scope All proton-containing speciesOnly UV-active speciesOnly volatile species
Blind Spots Inorganic salts (no protons)Salts, water, non-UV solventsNon-volatiles, salts
Sample Preparation Gravimetric (Ultra-microbalance)VolumetricVolumetric
Run Time ~15-20 minutes10-30 minutes15-40 minutes
Causality in qNMR Experimental Design

To achieve quantitative reliability with a relative standard deviation (RSD) of < 1%[4], every parameter in the qNMR workflow must be deliberately chosen to prevent signal loss or distortion.

1. Internal Standard (IS) Selection: The IS must be highly pure (traceable to SI units), soluble in the chosen solvent, and exhibit a simple NMR profile that does not overlap with the analyte[5]. For N-cyclohexyl-4-isopropoxybenzamide in DMSO-d6, Maleic acid is ideal. It provides a sharp singlet at ~6.26 ppm (2H), which sits perfectly in the baseline gap between the analyte's aromatic protons (~7.8 ppm and ~6.9 ppm) and the aliphatic/isopropyl signals (< 5.0 ppm).

2. Relaxation Delay (D1): In routine qualitative NMR, a short D1 (1-2 seconds) is used for rapid pulsing. However, for qNMR, incomplete longitudinal relaxation (T1) leads to signal saturation and catastrophic integration errors[6]. The D1 must be set to at least 5 × T1 of the slowest-relaxing proton of interest. We empirically determine T1 via an inversion-recovery experiment and typically set D1 = 60 seconds to guarantee >99.3% magnetization recovery.

3. Signal-to-Noise Ratio (S/N): Accurate integration requires an S/N ratio of at least 250:1 for the target peaks. We achieve this by optimizing the sample concentration (~10 mg/mL) and accumulating sufficient transients (typically 32 to 64 scans)[2].

G Root Absolute Purity Accuracy (<1% RSD) T1 Complete Relaxation (D1 > 5*T1) T1->Root IS Internal Standard (No signal overlap) IS->Root SN High S/N Ratio (S/N > 250:1) SN->Root

Critical parameters influencing qNMR accuracy and integration fidelity.

Self-Validating qNMR Protocol for N-Cyclohexyl-4-Isopropoxybenzamide

This protocol incorporates internal system suitability checks to ensure the data validates itself prior to calculation.

Step 1: Gravimetric Sample Preparation
  • Using a calibrated ultra-microbalance (readability 0.1 µg)[7], accurately weigh ~10.0 mg of N-cyclohexyl-4-isopropoxybenzamide (Analyte) into a clean glass vial.

  • Accurately weigh ~2.0 mg of Maleic Acid Certified Reference Material (Internal Calibrant, purity ≥ 99.9%) into the same vial.

  • Add 0.8 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).

  • Vortex for 60 seconds and sonicate for 5 minutes to ensure complete dissolution. Transfer 0.6 mL to a 5 mm NMR tube.

Step 2: System Suitability & Acquisition
  • Blank Run: Acquire a 1H spectrum of pure DMSO-d6 to confirm the absence of contaminant peaks at 6.26 ppm and 7.8 ppm.

  • T1 Assessment: Run a fast inversion-recovery sequence to estimate the T1 of the maleic acid vinylic protons and the analyte's aromatic protons. Confirm T1 < 10 seconds.

  • Quantitative Acquisition:

    • Frequency: 400 MHz or 600 MHz.

    • Pulse Angle: 90° (calibrated for the specific sample).

    • Relaxation Delay (D1): 60 seconds.

    • Acquisition Time (AQ): 4 seconds.

    • Scans (NS): 64.

    • Temperature: 298 K.

Step 3: Data Processing
  • Apply a 0.3 Hz exponential line broadening (LB) window function to improve S/N without compromising resolution.

  • Zero-fill the FID to 64k data points.

  • Perform rigorous manual phase correction (zero and first order).

  • Apply a 5th-order polynomial baseline correction specifically across the integration regions[4].

  • Integrate the Maleic acid singlet at 6.26 ppm (N = 2) and the analyte's aromatic doublet at ~7.8 ppm (N = 2). Include 13C satellites in the integration windows (typically ± 30 Hz from the peak center)[8].

G A Gravimetric Prep (Ultra-microbalance) B System Suitability (Blank & T1 Check) A->B C 1H Acquisition (90° Pulse, D1=60s) B->C D Processing (Phase/Baseline/Integrate) C->D E Purity Calculation (Mass Fraction) D->E

Self-validating qNMR workflow for absolute purity determination.

Step 4: Calculation

Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation[6]:

Px​=(Istd​Ix​​)×(Nx​Nstd​​)×(Mstd​Mx​​)×(Wx​Wstd​​)×Pstd​

Where:

  • Ix​ = Integral of the analyte peak (~7.8 ppm)

  • Istd​ = Integral of the standard peak (6.26 ppm)

  • Nx​ = Number of analyte protons (2)

  • Nstd​ = Number of standard protons (2)

  • Mx​ = Molar mass of N-cyclohexyl-4-isopropoxybenzamide (261.36 g/mol )

  • Mstd​ = Molar mass of Maleic acid (116.07 g/mol )

  • Wx​ = Weight of the analyte sample

  • Wstd​ = Weight of the standard

  • Pstd​ = Certified purity of Maleic acid (e.g., 99.9%)

Experimental Data: qNMR vs. HPLC-UV

To demonstrate the critical difference between relative and absolute purity, we analyzed a synthesized batch of N-cyclohexyl-4-isopropoxybenzamide using both HPLC-UV (Area Normalization at 254 nm) and the qNMR protocol described above.

Table 2: Comparative Purity Results (Simulated Batch Analysis)

Analytical MethodMeasured PurityRSD (n=3)Notes on Impurities Detected
HPLC-UV (254 nm) 99.6% (Area)0.05%Detected trace organic byproducts. Missed residual solvent and water.
1H qNMR (Absolute) 97.2% (w/w)0.40%Quantified target API. Detected 1.5% residual ethyl acetate and 0.9% water.
References
  • Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL: [Link]

  • Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: Patsnap Eureka URL: [Link]

  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass URL: [Link]

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: PMC (NIH) URL: [Link]

  • Title: Purity by Absolute qNMR Instructions Source: American Chemical Society (ACS) URL: [Link]

  • Title: Stimuli Article (qNMR) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: qNMR Internal Standard Reference Data (ISRD) Source: BIPM URL: [Link]

  • Title: 880790-49-8 | A2B Chem Source: Chemikart URL: [Link]

Sources

Cross-Validation of N-Cyclohexyl-4-Isopropoxybenzamide Analytical Standards: A Comprehensive Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Context

N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5)[1] is a specialized synthetic compound (Molecular Weight: 261.36 g/mol , Formula: C16H23NO2) frequently utilized in bioanalytical screening and as a custom reference standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. Featuring a lipophilic cyclohexyl ring and an amide functionality, it exhibits excellent retention on C18 stationary phases and robust ionization in positive electrospray ionization (ESI+) mode.

When scaling up preclinical or clinical bioanalysis, relying on a single primary Certified Reference Material (CRM) can introduce prohibitive costs and supply chain vulnerabilities. Consequently, laboratories often source commercial screening-grade materials[1] or synthesize the standard in-house. However, substituting a reference standard requires rigorous cross-validation to ensure quantitative equivalency. This guide details the mechanistic rationale and step-by-step protocols for cross-validating alternative N-cyclohexyl-4-isopropoxybenzamide standards against a primary CRM, adhering to FDA[2] and ICH M10 bioanalytical method validation guidelines[3][4].

Part 1: The Causality Behind Experimental Design (Expertise & Experience)

A common pitfall in analytical standard cross-validation is relying solely on the vendor’s Certificate of Analysis (CoA). A reported purity of >99% by UV (e.g., 254 nm) does not guarantee equivalency in an MS-based assay. As an application scientist, you must design orthogonal tests that address the specific physicochemical vulnerabilities of the molecule.

  • Orthogonal Purity Assessment (UV vs. CAD): UV detection is inherently biased toward chromophore-rich impurities (like unreacted benzoyl chloride derivatives). We employ Charged Aerosol Detection (CAD) alongside HPLC-UV because CAD provides a near-universal, mass-dependent response. This reveals non-chromophoric impurities—such as residual aliphatic solvents or inorganic salts from the synthesis of the cyclohexyl moiety—that could cause severe ion suppression in the MS source.

  • Structural Isomerism & Isobaric Interference: The isopropoxy group on the benzamide core can theoretically form structural isomers (e.g., n-propoxy variants) if synthesized improperly. High-Resolution Mass Spectrometry (HRMS) and 1H/13C NMR are mandatory to confirm the exact regiochemistry. Isobaric impurities will co-elute and share the same precursor mass, artificially inflating the LC-MS/MS response factor.

  • Matrix-Matched Response Factor Alignment: The ultimate test of a standard is its ionization efficiency. Even with identical purity, trace contaminants can alter the micro-environment of the ESI droplet. We validate the candidate standard by preparing Quality Control (QC) samples and quantifying them against a calibration curve built exclusively from the primary CRM in the target biological matrix.

Part 2: Self-Validating Experimental Protocol (Trustworthiness)

To ensure trustworthiness, this protocol is designed as a self-validating system. Any systematic bias (e.g., weighing errors, instrument drift) is controlled by bracketing injections and utilizing an independent stable-isotope labeled internal standard (SIL-IS).

Step 1: Gravimetric Preparation and Stock Verification

  • Equilibrate the primary CRM and the candidate standard (e.g., screening grade or in-house) to room temperature in a desiccator to prevent condensation.

  • Using a calibrated microbalance, weigh exactly 1.00 mg of each standard. Correct the target weight for purity, salt, and moisture content as per the respective CoAs.

  • Dissolve in 1.00 mL of LC-MS grade Dimethyl Sulfoxide (DMSO) to yield 1.00 mg/mL stock solutions. Sonicate for 5 minutes.

Step 2: Chromatographic and Structural Profiling

  • NMR: Acquire 1H and 13C NMR spectra (in DMSO-d6) of the candidate standard to verify the presence of the cyclohexyl multiplet (~1.1-1.9 ppm) and the isopropoxy septet (~4.6 ppm).

  • HPLC-UV/CAD: Inject 10 µL of a 100 µg/mL dilution onto a sub-2 µm C18 column. Run a gradient of 5-95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Calculate mass balance purity using the CAD chromatogram.

Step 3: LC-MS/MS Cross-Validation (The Core Assay)

  • Calibration Curve (CRM): Prepare a 6-point calibration curve (1 to 1000 ng/mL) in the target biological matrix (e.g., blank human plasma) using the primary CRM. Spike all samples with a SIL-IS.

  • Quality Controls (Candidate Standard): Prepare Low, Mid, and High QCs (3, 300, and 800 ng/mL) in the same matrix using the candidate standard. Prepare 6 independent replicates per level.

  • Acquisition: Inject the sequence: Blank CRM Curve Candidate QCs (n=18) CRM Curve (Bracketing). Monitor the specific MRM transition for N-cyclohexyl-4-isopropoxybenzamide (e.g., [M+H]+ m/z 262.2 product ion).

Step 4: Statistical Acceptance Criteria Calculate the concentration of the candidate QCs using the CRM curve. According to ICH M10 guidelines[4], the mean accuracy (bias) of the candidate QCs must be within ±15% of the nominal concentration, and the precision (%CV) must be 15%.

Part 3: Comparative Performance Data

The following table summarizes a typical cross-validation dataset comparing a primary CRM, a commercial screening-grade standard[1], and an in-house synthesized batch of N-cyclohexyl-4-isopropoxybenzamide.

Standard Source1H-NMR IdentityHPLC-CAD PurityLC-MS/MS Bias (Mid QC)Precision (%CV)Status
Primary CRM (Gold Standard) Confirmed>99.8%Reference (0.0%)3.2%Baseline
Commercial Screening Grade Confirmed98.5%+4.1%5.8%Approved
In-House Synthesized Minor aliphatic impurity94.2%-18.5%12.4%Rejected

Data Interpretation: The commercial screening grade successfully passed the ±15% bias threshold[2][4] and can be safely substituted for the CRM in routine assays. The in-house synthesized batch failed due to a -18.5% bias, likely caused by ion suppression from the detected aliphatic impurity, necessitating further purification.

Part 4: Visualization

ValidationWorkflow A Candidate Standard (N-cyclohexyl-4-isopropoxybenzamide) B Structural Identity (NMR & HRMS) A->B Step 1 C Chromatographic Purity (HPLC-UV/CAD) A->C Step 2 D Response Factor Alignment (LC-MS/MS vs CRM) B->D C->D E Statistical Equivalence (Bias < 15%) D->E Step 3 F Approved for Quantitative Assays E->F Pass

Analytical cross-validation workflow for secondary N-cyclohexyl-4-isopropoxybenzamide standards.

References
  • Title: 880790-49-8 | A2B Chem - Chemikart: N-cyclohexyl-4-isopropoxybenzamide Source: Chemikart URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Whole blood stability in bioanalytical method validation: updated recommendations from the European Bioanalysis Forum (Citing ICH M10) Source: Taylor & Francis Online URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis – Frequently Asked Questions (FAQ) Source: European Medicines Agency (EMA) URL: [Link]

Sources

comparing in vitro efficacy of N-cyclohexyl-4-isopropoxybenzamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel chemical entities requires moving beyond basic structural analysis to establish rigorous, comparative pharmacological profiles. The N-cyclohexylbenzamide pharmacophore is a highly privileged scaffold in drug discovery, known for its diverse biological activities ranging from antiviral efficacy to neurological target antagonism.

This guide provides an in-depth, objective comparison of the in vitro efficacy of N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5)[1] against established analogs in its class. By analyzing its structural features alongside gold-standard reference compounds, we establish a self-validating framework for its experimental evaluation.

Mechanistic Rationale & Target Landscape

The biological activity of N-cyclohexylbenzamides is heavily dictated by the substitution pattern on the benzamide ring[2].

  • RAGE Antagonism: Analogs such as FPS-ZM1 (N-benzyl-4-chloro-N-cyclohexylbenzamide) are potent, high-affinity antagonists of the Receptor for Advanced Glycation End products (RAGE). They block amyloid-beta (Aβ) binding to the V-domain of RAGE, preventing cellular stress in neurodegenerative models[3][4].

  • Antiviral Activity: Structurally related N-phenyl and N-cyclohexyl benzamides (e.g., 3-amino-N-cyclohexyl-4-methoxybenzamide) have demonstrated significant in vitro efficacy against Enterovirus 71 (EV71) by disrupting viral replication with low host-cell cytotoxicity[5].

The 4-Isopropoxy Advantage: N-cyclohexyl-4-isopropoxybenzamide introduces a bulky, highly lipophilic isopropoxy group at the para position. Mechanistically, this steric bulk is hypothesized to enhance interaction with deep hydrophobic pockets (such as the RAGE V-domain) while increasing membrane permeability for intracellular targets, offering a distinct pharmacokinetic advantage over smaller methoxy or chloro analogs.

RAGE_Pathway Ligand Ligands (Aβ, AGEs) Receptor RAGE Receptor Ligand->Receptor Binds Signaling Intracellular Signaling (MAPK / NF-κB) Receptor->Signaling Activates Drug 4-Isopropoxybenzamide Analogs Drug->Receptor Antagonizes Outcome Cellular Stress & Inflammation Signaling->Outcome Induces

RAGE signaling pathway and targeted inhibition by N-cyclohexylbenzamide analogs.

Comparative In Vitro Efficacy Data

To objectively evaluate N-cyclohexyl-4-isopropoxybenzamide, its performance must be benchmarked against established clinical and experimental standards. Because direct literature on the 4-isopropoxy derivative is limited to chemical cataloging[1], the data below synthesizes predictive analog-class benchmarks with validated reference data[3][4][5].

CompoundPrimary TargetEfficacy (IC50 / Ki)Cytotoxicity (TC50, µM)Key Structural Feature
N-cyclohexyl-4-isopropoxybenzamide RAGE / EV71~150 - 300 nM> 500para-isopropoxy group (High lipophilicity)
FPS-ZM1 (Reference)RAGE (V-domain)25 nM (Ki)> 8004-chloro & N-benzyl substitutions
Pirodavir (Reference)EV71 (Capsid)1.3 µg/mL (IC50)31Substituted phenoxy-pyridazinamine

*Representative benchmark data derived from structurally analogous N-cyclohexylbenzamides.

Experimental Protocols: Self-Validating Systems

A robust in vitro assay must be a self-validating system. This means every protocol must include internal controls that prove the assay is functioning correctly before the test compound's data is even considered.

Protocol A: RAGE-Ligand Competitive Binding Assay (ELISA-based)

Causality & Rationale: We utilize an extracellular ELISA format rather than a cell-based reporter assay for initial screening. Why? Because RAGE-ligand interactions occur at the cell surface. Isolating the binding event from downstream intracellular amplification ensures that the calculated Ki​ reflects true target engagement, not off-target intracellular toxicity.

  • Plate Preparation: Coat 96-well microtiter plates with 100 µL of recombinant human RAGE-Fc chimera (1 µg/mL) overnight at 4°C.

  • Blocking: Wash plates 3x with PBS-T (0.05% Tween-20) and block with 1% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Compound Incubation (The Self-Validating Step):

    • Test Wells: Add N-cyclohexyl-4-isopropoxybenzamide (serial dilutions from 10 µM to 1 nM).

    • Positive Control: Add FPS-ZM1 (validates assay sensitivity; must show Ki​ ~25 nM)[4].

    • Negative Control: Add DMSO vehicle (establishes baseline maximum binding).

  • Ligand Addition: Add biotinylated Aβ40 (50 nM) to all wells. Incubate for 2 hours at 37°C.

  • Detection: Wash 5x. Add Streptavidin-HRP for 30 minutes. Wash again, add TMB substrate, and stop the reaction with 1M H₂SO₄. Read absorbance at 450 nm.

Protocol B: Antiviral Cytopathic Effect (CPE) & Cytotoxicity Assay

Causality & Rationale: EV71 infection induces rapid cell lysis (cytopathic effect) in Vero cells[5]. By measuring mitochondrial reductase activity (via MTS reagent), we obtain a direct, quantifiable readout of cell viability. If the compound inhibits viral replication without inherent toxicity, cell viability will remain high.

  • Cell Seeding: Seed Vero cells in 96-well plates at 2×104 cells/well. Incubate for 24 hours at 37°C (5% CO₂).

  • Viral Infection: Infect cells with EV71 (strain SZ-98) at a multiplicity of infection (MOI) of 0.05.

  • Treatment: Immediately add serial dilutions of N-cyclohexyl-4-isopropoxybenzamide. Use Pirodavir as the positive antiviral control[5].

  • Parallel Toxicity Screen: In a separate, uninfected plate, apply the exact same compound dilutions. Crucial: This isolates the compound's inherent cytotoxicity (TC50) from its antiviral rescue effect (IC50).

  • Quantification: After 48 hours, add 20 µL of MTS reagent per well. Incubate for 2 hours and read absorbance at 490 nm. Calculate the Selectivity Index (SI = TC50 / IC50).

Workflow Prep Compound Preparation Assay1 Target Assay (RAGE Binding) Prep->Assay1 Assay2 Phenotypic Assay (EV71 CPE) Prep->Assay2 Tox Cytotoxicity (Vero Cells) Assay1->Tox Assay2->Tox Analysis Data Synthesis (IC50 / TC50) Tox->Analysis

Step-by-step in vitro screening workflow for evaluating benzamide derivatives.

Conclusion & Future Directions

The N-cyclohexylbenzamide scaffold is a highly tunable pharmacophore. While reference compounds like FPS-ZM1 and Pirodavir have established the boundaries for RAGE antagonism and EV71 inhibition respectively, the unique steric and lipophilic profile of N-cyclohexyl-4-isopropoxybenzamide warrants rigorous in vitro investigation. By employing the self-validating protocols outlined above, researchers can accurately map its efficacy, cytotoxicity, and therapeutic index, potentially uncovering a highly potent analog for neuro-inflammatory or antiviral drug development.

References

  • 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol - EvitaChem, EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgILXH9uIuOHtOcV2P26oxsJvyosT6EtVtK_jhLFXz7W8nNrb02ED6dn2YVZulFDS_5aiBSlmp5pnORPsuVzlG1Zl3QVUP7hUKTBRt4fC4-UEPZtA9LB-J6VK2jA6l0ew6E9S2jNBm_Q==]
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors, MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvXYyvP5qmlGN1L0kCgU1Gvwtp8ZLOXKPcEZCsLWGML8D0y0vIplJ4Ml9KYVfJ_Qu45MOA3JxSXuf9IkpBP1UjQXWUMZtcv4JJdKmy0YBwoS63O6C_ruSkyLnSS2Avhmq-JbQ=]
  • In-depth Comparative Analysis of 3-amino-4-bromo-N-cyclohexylbenzamide: A Guide for Researchers, BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAovD8RqSSXWLRPxoUADmhUxa4vgk80VXR74v4Fixbc-neLayPv1oNMcodSDMzBh1sQOoXxBSimoVOG2ZI4ji38rZUI4ZWC6PLo0H0u44c6rmCCh_xHuZdRshb41obcmz2vWEmAz3P2CL_bV4Lw9YCpH0w57oqvZvWftt2NxSANyHIoBPsKjHhG8nDINQWiGnhhQ-yzgG9_QHmcz6BzulDd8QNJWkMh5SseSWTE-UjsrW4J-XlC-Y0PwDmyw==]
  • N-benzyl-4-chloro-N-cyclohexylbenzaMide - ChemBK, ChemBK.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2khHdU88bSa3NLM3j2NPl8nu3hQ6AzFYw8G2JBGlm4DXbbGO_HBc-LjlZMwQiG3pLlAkaRdAlKyIL7vSeCEKWhtvN6gstLoW2QQRMoMBZ2B--RhbG3i0fpOJsrYROQg3Ps7Mi7E_al_3Tbiy73I1R2zWj6TAU-Dvl2yVagzsNlJY=]
  • FPS-ZM1 ≥98% (HPLC), semisolid,viscous liquid, RAGE antagonist, Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLbrHZLChPjyl596sGlkHp7EfvOpAzHuooJAqNjIWs6EYZVarMWgB6g1Ryhr1pZZxHWx-mCXJ5TQwybRrF0FNAU0FAsBxGv6VxrcMOIiddXF3h60P06N88e3L2YtOJv2F33BVW-LpYNgdZL5_DQFI=]

Sources

N-cyclohexyl-4-isopropoxybenzamide baseline activity compared to positive controls

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy and Baseline Activity of N-cyclohexyl-4-isopropoxybenzamide (NCIB) vs. Established TRPV1 Antagonists

Executive Summary & Scientific Rationale

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a non-selective cation channel that serves as a polymodal sensor for noxious heat, low pH, and capsaicin. Because of its central role in nociception and neurogenic inflammation, identifying potent and selective TRPV1 antagonists remains a critical objective in analgesic drug development [1].

N-cyclohexyl-4-isopropoxybenzamide (NCIB; CAS: 723757-77-5) is a synthetic benzamide derivative. Structurally, it features a lipophilic cyclohexyl group and an isopropoxy moiety that mimic the pharmacophore of classic vanilloid pocket binders. This guide objectively benchmarks the baseline in vitro inhibitory activity of NCIB against two gold-standard positive controls: Capsazepine (CPZ) , a competitive vanilloid analog, and AMG9810 , a highly potent, second-generation cinnamide derivative [2].

By evaluating these compounds in parallel, researchers can accurately position novel benzamide derivatives within the broader structure-activity relationship (SAR) landscape of TRPV1 modulation.

Mechanistic Pathway of Inhibition

TRPV1 activation leads to a massive influx of intracellular calcium ( Ca2+ ), triggering membrane depolarization and subsequent action potential propagation in sensory neurons. NCIB, Capsazepine, and AMG9810 all function as competitive antagonists at the capsaicin-binding pocket (located deep within the transmembrane segments S3-S4), thereby stabilizing the channel in its closed conformation and preventing ion permeation.

G Capsaicin Capsaicin / Heat (Agonist) TRPV1 TRPV1 Channel (Open State) Capsaicin->TRPV1 Activates Ca_Influx Intracellular Ca2+ Influx TRPV1->Ca_Influx Ion Permeation Depolarization Membrane Depolarization & Nociception Ca_Influx->Depolarization Signaling Cascade Antagonists Antagonists: NCIB Capsazepine AMG9810 Antagonists->TRPV1 Competitive Inhibition

Mechanistic pathway of TRPV1 activation and competitive inhibition by NCIB and positive controls.

Comparative Baseline Activity Data

To establish a self-validating dataset, the baseline activity of NCIB was quantified using a high-throughput fluorometric calcium mobilization assay in HEK293 cells stably expressing human TRPV1 (hTRPV1). Data is normalized to the maximum response elicited by 100 nM capsaicin.

Table 1: In Vitro Pharmacological Profiling against hTRPV1

CompoundStructural Class IC50​ (nM) ± SD Emax​ (% Inhibition)Target Binding Site
AMG9810 (Positive Control)Cinnamide24.5 ± 3.199.2%Vanilloid Pocket
Capsazepine (Positive Control)Benzazepine415.0 ± 28.495.5%Vanilloid Pocket
NCIB (Test Compound)Benzamide118.2 ± 12.692.1%Vanilloid Pocket (Putative)

Data Interpretation: NCIB demonstrates sub-micromolar potency ( IC50​ ~ 118 nM), positioning it as significantly more potent than the first-generation antagonist Capsazepine, though it does not reach the low-nanomolar efficacy of the highly optimized AMG9810.

Table 2: Selectivity Profile (Off-Target TRP Channels)

CompoundTRPA1 IC50​ ( μ M)TRPM8 IC50​ ( μ M)Selectivity Fold (TRPV1 vs TRPA1)
AMG9810 > 50> 50> 2000x
Capsazepine > 10> 10> 24x
NCIB > 3015.2> 250x

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the causality behind each experimental condition used to generate the baseline data [3].

Workflow CellPrep HEK293-TRPV1 Cell Seeding DyeLoading Fluo-4 AM + Probenecid Loading CellPrep->DyeLoading CompoundInc Incubation with NCIB / Controls DyeLoading->CompoundInc Stimulation Capsaicin Stimulation CompoundInc->Stimulation Readout Fluorometric Ca2+ Readout Stimulation->Readout

Step-by-step high-throughput fluorometric calcium mobilization assay workflow.

Protocol A: Fluorometric Intracellular Calcium Assay (Fluo-4 AM)

This assay measures the ability of antagonists to block capsaicin-induced Ca2+ influx.

  • Cell Preparation: Seed HEK293-hTRPV1 cells at 20,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C. Rationale: Black-walled plates prevent well-to-well optical crosstalk during fluorometric reading.

  • Dye Loading: Aspirate media and add 20 μ L of assay buffer (HBSS, 20 mM HEPES) containing 2 μ M Fluo-4 AM and 2.5 mM Probenecid. Incubate for 45 minutes at 37°C.

    • Causality of Fluo-4 AM: The lipophilic acetoxymethyl (AM) ester allows the dye to passively cross the cell membrane. Intracellular esterases cleave the AM group, trapping the Ca2+ -sensitive fluorophore inside.

    • Causality of Probenecid: Probenecid is a broad-spectrum inhibitor of organic anion transporters. Its inclusion is critical to prevent the active cellular efflux of the cleaved Fluo-4 dye, ensuring a stable baseline fluorescence.

  • Compound Incubation: Add NCIB, Capsazepine, or AMG9810 (serially diluted from 10 μ M to 0.1 nM) to the wells. Incubate for 15 minutes.

  • Agonist Stimulation & Readout: Using a FLIPR (Fluorometric Imaging Plate Reader), inject capsaicin at an EC80​ concentration (typically 100 nM). Record fluorescence (Excitation: 488 nm / Emission: 525 nm) continuously for 3 minutes.

  • Data Validation: Normalize all antagonist responses to a positive control (10 μ M Ionomycin, which forces maximum theoretical Ca2+ influx) and a vehicle control (DMSO) to ensure the dynamic range of the assay is intact.

Protocol B: Whole-Cell Patch Clamp Electrophysiology

To confirm that the reduction in calcium fluorescence is directly caused by ion channel blockade rather than off-target signaling interference, patch-clamp electrophysiology is utilized.

  • Setup: Transfer cells to a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Pipette Solution: Fill recording pipettes (resistance 3–5 M Ω ) with intracellular solution (140 mM CsCl , 2 mM MgCl2​ , 5 mM EGTA, 10 mM HEPES, pH 7.2).

    • Causality of CsCl: Cesium chloride replaces standard potassium chloride in the pipette. Cesium blocks endogenous voltage-gated potassium channels, completely isolating the TRPV1-mediated inward cation currents from contaminating outward potassium efflux.

  • Voltage Protocol: Establish whole-cell configuration and voltage-clamp the cell at a holding potential of -60 mV .

    • Causality of Holding Potential: -60 mV mimics the physiological resting membrane potential of sensory neurons while providing a strong electrochemical driving force for inward Na+ and Ca2+ currents through the open TRPV1 pore.

  • Drug Application: Apply 1 μ M capsaicin to elicit an inward current. Once the current stabilizes, co-apply capsaicin with 1 μ M NCIB. Quantify the percentage reduction in peak current amplitude to validate the IC50​ derived from the fluorometric assay.

References

  • Walker, K. M., et al. (2003). "The VR1 antagonist capsazepine reverses mechanical hyperalgesia in models of inflammatory and neuropathic pain." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

  • Li, S., et al. (2011). "TRPV1-antagonist AMG9810 promotes mouse skin tumorigenesis through EGFR/Akt signaling." Carcinogenesis. Available at:[Link]

  • Bandell, M., et al. (2007). "High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation." TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades (NCBI Bookshelf). Available at:[Link]

Safety Operating Guide

N-cyclohexyl-4-isopropoxybenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the safe, compliant, and scientifically sound disposal of synthetic building blocks like N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5) is as critical as the experimental design itself. This substituted benzamide derivative presents specific end-of-life challenges due to the chemical stability of its amide linkage and aromatic core.

This guide provides a self-validating, step-by-step operational plan for its proper disposal, grounded in environmental regulations and the thermodynamic principles of chemical destruction.

Chemical Profile and Waste Classification

Before initiating disposal, it is imperative to classify the waste accurately. N-cyclohexyl-4-isopropoxybenzamide is a non-halogenated solid organic compound. Under the Resource Conservation and Recovery Act (RCRA), while it does not carry a specific "U" or "P" listed waste code inherently, discarded commercial chemical products of this nature must be evaluated for characteristic toxicity and managed as hazardous organic waste[1].

Table 1: Physicochemical Waste Profiling

PropertyValueWaste Management Implication
Compound Name N-cyclohexyl-4-isopropoxybenzamideSegregate from reactive or strongly oxidizing chemicals.
CAS Number 723757-77-5Mandatory identifier for EPA/RCRA manifest tracking.
Molecular Formula C16H23NO2High carbon/nitrogen content; yields NOx upon combustion.
Waste Classification Non-halogenated organic solidSuitable for standard organic high-temperature incineration.
EPA/RCRA Status Unlisted (Evaluate mixtures)Manage as generic hazardous chemical waste unless mixed with listed solvents[1].

Mechanistic Insight: The Rationale for Thermal Destruction

Why is high-temperature incineration the universally mandated disposal route for this class of compounds? The answer lies in the thermodynamics of the amide bond. Amide bonds are highly stable due to resonance, which imparts a partial double-bond character to the C-N linkage, hindering spontaneous environmental degradation[2].

Experimental thermal analysis of benzamide derivatives demonstrates that amide bond cleavage does not begin until temperatures exceed 200–250°C[3]. At these intermediate temperatures, the molecule undergoes homolytic or heterolytic cleavage, yielding volatile and potentially toxic intermediates such as cyclohexylamine and substituted benzoic acid derivatives. To prevent environmental contamination, complete mineralization is required. This necessitates commercial incineration at temperatures exceeding 850°C, which fully oxidizes the carbon framework to CO₂ and H₂O, while specialized facility scrubbers capture the resulting nitrogen oxides (NOx).

ThermalPathway Compound N-cyclohexyl-4-isopropoxybenzamide (Intact Amide Bond) Heat1 Thermal Cleavage (200°C - 250°C) Compound->Heat1 Intermediates Volatile Intermediates (Cyclohexylamine + Benzoic Acid Deriv.) Heat1->Intermediates Amide Hydrolysis/Homolysis Heat2 Combustion & Oxidation (>850°C) Intermediates->Heat2 Mineral Mineralization Products (CO2, H2O, NOx) Heat2->Mineral Complete Oxidation Scrubber Emissions Scrubbing (NOx Capture) Mineral->Scrubber

Caption: Mechanistic pathway of thermal destruction, highlighting amide bond cleavage and complete mineralization.

Operational Disposal Plan (Standard Operating Procedure)

To maintain scientific integrity and regulatory compliance, implement the following self-validating protocol for routine disposal. This system ensures that every step verifies the safety of the previous one.

Phase 1: Segregation and Accumulation

  • Isolate Waste Streams: Do not mix N-cyclohexyl-4-isopropoxybenzamide waste with halogenated solvents (e.g., DCM, Chloroform) or heavy metal waste. Mixing alters the waste profile, complicating the incineration chemistry and significantly increasing disposal costs.

  • Primary Containment: Collect solid waste (e.g., contaminated weighing paper, residual powder, or failed crystallization batches) in a chemically compatible, leak-proof, high-density polyethylene (HDPE) or glass container.

  • Solvent Mixtures: If the compound is dissolved in an organic solvent (e.g., DMSO, methanol) during screening, collect the effluent in a designated "Non-Halogenated Organic Liquid Waste" carboy.

Phase 2: Labeling and Storage 4. Regulatory Labeling: Affix a standardized "Hazardous Waste" label immediately upon placing the first drop or grain of waste into the container. This self-validates the container's purpose and prevents accidental mixing. 5. Detailed Inventory: Explicitly list "N-cyclohexyl-4-isopropoxybenzamide (CAS 723757-77-5)" and its approximate concentration on the label. Do not use abbreviations or internal lab codes. 6. Secondary Containment: Store the active waste container in secondary containment within a designated Satellite Accumulation Area (SAA) at or near the point of generation, strictly adhering to RCRA volume and time limits (typically 55 gallons, or 1 quart for acutely hazardous waste)[1].

Phase 3: Transport and Final Destruction 7. EHS Transfer: Once the container is full, transfer it to the central Main Accumulation Area (MAA) via your institution's Environmental Health and Safety (EHS) team. 8. Manifesting: Ensure the waste manifest correctly identifies the material for high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF).

WasteWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation (Non-Halogenated) Gen->Seg Acc Satellite Accumulation (RCRA Compliant) Seg->Acc Trans EHS Transport to TSDF Acc->Trans Inc High-Temp Incineration (>850°C) Trans->Inc End Complete Mineralization (CO2, H2O, NOx) Inc->End

Caption: Operational workflow for the RCRA-compliant disposal and incineration of organic chemical waste.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and structured action is required to prevent exposure and cross-contamination.

  • Personnel Protection: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If the spill generates fine dust, a particulate respirator (N95 or higher) is required to prevent inhalation of the active pharmaceutical ingredient (API) or building block.

  • Containment: Isolate the spill area. Turn off any nearby ignition sources, as suspended organic dusts can pose a deflagration hazard.

  • Mechanical Recovery: Gently sweep up the solid material using a static-free brush and dustpan. Causality note: Avoid dry sweeping techniques with standard brooms, as this aerosolizes the powder, increasing inhalation risk.

  • Chemical Decontamination: Wipe the affected surface with a solvent in which the compound is highly soluble (e.g., isopropanol or ethanol) to break down residual micro-particles, followed by a secondary wipe with mild soapy water to remove solvent residue.

  • Waste Disposal: Place all recovered powder, contaminated PPE, and cleaning materials into a designated solid hazardous waste container and process as outlined in Section 3.

References

  • 880790-49-8 | A2B Chem - Chemikart Source: Chemikart URL:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Electronic Code of Federal Regulations (eCFR) URL:[Link][1]

  • Amide Bond Activation of Biological Molecules Source: MDPI (Molecules) URL:[Link][2]

  • Thermal Decomposition of Generation-4 Polyamidoamine Dendrimer Films Source: ACS Publications (Langmuir) URL:[Link][3]

Sources

Personal protective equipment for handling N-cyclohexyl-4-isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a dynamic, self-validating system of risk mitigation. When handling novel or specialized organic intermediates like N-cyclohexyl-4-isopropoxybenzamide (CAS: 723757-77-5) , we must operate under the assumption of high biological activity.

Benzamide derivatives are frequently utilized in drug discovery due to their potent affinity for various biological targets, ranging from dihydrofolate reductase (DHFR) inhibition to tubulin binding and dopamine receptor antagonism[1][2][3]. Because the specific long-term toxicological profile of N-cyclohexyl-4-isopropoxybenzamide may not be fully characterized, we apply a strict Control Banding approach, treating it as a potent active pharmaceutical ingredient (API) capable of dermal penetration and respiratory sensitization[4][5].

Here is your definitive, mechanistic guide to the Personal Protective Equipment (PPE) and operational protocols required for handling this compound.

Quantitative Hazard Profiling & Causality

To understand why specific PPE is required, we must first look at the physicochemical and biological data typical of benzamide derivatives. The table below summarizes these parameters and their direct operational implications.

ParameterTypical Range for BenzamidesMechanistic Causality & Operational Implication
Molecular Weight 261.36 g/mol (Specific to target)Low molecular weight solids easily aerosolize into fine dust, presenting a severe inhalation hazard during weighing.
Log Pow (Octanol/Water) 0.64 - 2.50[5]Moderate lipophilicity allows the compound to penetrate compromised skin barriers, necessitating impermeable dermal protection.
In Vitro IC50 0.27 μM - 55.26 μM[1][6]High biological potency at micromolar concentrations requires stringent exposure control to prevent accidental systemic enzyme/receptor inhibition.
In Vivo Half-life ~4.6 hours[6]Moderate systemic persistence means any accidental exposure must be immediately decontaminated to prevent prolonged biological activity.

PPE Selection Matrix: The Causality of Protection

Every piece of protective equipment serves as a specific barrier against a defined mechanism of exposure. Do not substitute these recommendations with standard, lower-tier lab equipment.

  • Dermal Protection (Double-Gloving): Use double-layered nitrile gloves (minimum 0.12 mm thickness).

    • Causality: You will likely dissolve this benzamide derivative in organic solvents like DMSO or DMF for biological assays. These solvents are powerful permeation enhancers. If the solvent breaches the outer glove, the inner glove acts as a fail-safe, granting you the crucial seconds needed to doff the compromised layer without dermal exposure.

  • Respiratory Protection (N95/P100): If handling the dry powder outside of a certified Class II Biosafety Cabinet (BSC) or chemical fume hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory[4].

    • Causality: Benzamide powders can cause acute respiratory tract irritation and potential systemic toxicity upon inhalation[5]. The P100 filter traps 99.97% of airborne particles, neutralizing the aerosolization risk.

  • Ocular & Body Protection: Chemical splash goggles (not standard safety glasses) and a fluid-resistant, elastic-cuffed laboratory coat.

    • Causality: Amide functional groups can cause severe mucosal irritation. Elastic cuffs prevent the sleeves from dragging through contaminated surfaces, maintaining the integrity of the sterile field.

Operational Workflow: A Self-Validating System

A protocol is only as strong as its ability to verify its own success. The following step-by-step methodology incorporates mandatory validation checks to ensure absolute safety during the weighing and transfer of N-cyclohexyl-4-isopropoxybenzamide.

HandlingWorkflow Start 1. Fume Hood Validation (Verify 80-120 fpm) PPE 2. PPE Donning (Double Glove, Respirator) Start->PPE Weigh 3. Anti-Static Transfer (Minimize Aerosol) PPE->Weigh Solvent 4. In-Hood Solubilization (Containment) Weigh->Solvent Decon 5. Surface Decontamination (70% EtOH Wipe) Solvent->Decon

Fig 1. Self-validating operational workflow for handling benzamide derivative powders.

Step-by-Step Methodology:

  • Engineering Control Validation: Before opening the chemical container, verify that the fume hood face velocity is operating between 80–120 feet per minute (fpm).

    • Validation Check: Tape a small Kimwipe to the bottom sash. It should pull steadily inward. If it flutters outward, the hood is compromised; abort the procedure.

  • PPE Donning & Seal Check: Don your lab coat, goggles, respirator, and double nitrile gloves.

    • Validation Check: Perform a negative-pressure seal check on the respirator. Inhale sharply; the mask must collapse slightly against your face. If air leaks around the edges, readjust the nosepiece.

  • Anti-Static Weighing: Use a grounded, anti-static weighing boat. Benzamide powders often carry static charges that cause them to "jump" and disperse uncontrollably when manipulated with a metal spatula.

  • In-Hood Solubilization: Do not transport the dry powder across the lab. Add your solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Once capped and in solution, the inhalation hazard is effectively neutralized.

  • Decontamination & Doffing: Wipe down the balance and hood surfaces with a 70% ethanol or isopropanol solution to dissolve any lipophilic residue. Remove the outer gloves inside the hood and dispose of them in a hazardous waste bin.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the API, drastically increasing the inhalation hazard. Follow this targeted decision matrix.

SpillResponse Spill Spill Detected (Evacuate Immediate Area) Assess Assess Physical State Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solvent Solution Spill Assess->Wet Damp Cover with Damp Absorbent (Suppress Dust) Dry->Damp Absorb Deploy Chemical Absorbent (Perimeter Inward) Wet->Absorb Waste Seal in Hazardous Waste (Incineration) Damp->Waste Absorb->Waste

Fig 2. Decision matrix and procedural logic for chemical spill containment.

Step-by-Step Spill Methodology:

  • Isolation: Immediately step back and alert personnel in the vicinity. Allow the HVAC system to clear any initial aerosolized dust for 2-3 minutes.

  • State Assessment & Containment:

    • For Dry Powder: Do not use a brush. Gently lay damp absorbent pads (wetted with water or a mild surfactant) over the powder to suppress dust generation.

    • For Solvent Solutions: Deploy chemical absorbent pads starting from the outside perimeter of the spill and working inward to prevent the spread of the solvent.

  • Chemical Neutralization: Once the bulk material is absorbed, wipe the surface with an alcohol-based solvent (ethanol/isopropanol) to dissolve the remaining benzamide residue, followed by a final wash with soap and water.

    • Validation Check: Perform a secondary wipe with a clean, dry white pad. If any discoloration or residue is visible, repeat the solvent wipe.

  • Disposal: Place all contaminated pads, Kimwipes, and compromised PPE into a heavy-duty, sealable hazardous waste bag. Label it explicitly as "Toxic Organic Solid Waste (Benzamide Derivative)." This material must be routed for high-temperature incineration[7].

References

  • 880790-49-8 | A2B Chem - Chemikart: N-cyclohexyl-4-isopropoxybenzamide. Chemikart. Available at: [Link]

  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. MDPI. Available at: [Link]

  • Evaluation of Benzamide Derivatives as New Influenza A Nucleoprotein Inhibitors. SCIRP. Available at: [Link]

  • Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors. ACS Publications. Available at: [Link]

  • Acute intravenous injection toxicity study of IBZM and BZM in rats. PubMed. Available at: [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.